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Cdk2-IN-26

Cat. No.: B12365586
M. Wt: 466.4 g/mol
InChI Key: ACJDXDOGYGIDOZ-OEKZQNSRSA-N
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Description

Cdk2-IN-26 is a useful research compound. Its molecular formula is C20H24F2N6O5 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24F2N6O5 B12365586 Cdk2-IN-26

Properties

Molecular Formula

C20H24F2N6O5

Molecular Weight

466.4 g/mol

IUPAC Name

[(3R,5R)-5-[3-[[3-(2,2-difluoroethoxy)-1-methylpyrazole-5-carbonyl]amino]-1H-pyrazol-5-yl]oxolan-3-yl] N-(1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C20H24F2N6O5/c1-28-13(4-17(27-28)32-9-15(21)22)18(29)23-16-3-12(25-26-16)14-2-11(8-31-14)33-19(30)24-20-5-10(6-20)7-20/h3-4,10-11,14-15H,2,5-9H2,1H3,(H,24,30)(H2,23,25,26,29)/t10?,11-,14-,20?/m1/s1

InChI Key

ACJDXDOGYGIDOZ-OEKZQNSRSA-N

Isomeric SMILES

CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)[C@H]3C[C@H](CO3)OC(=O)NC45CC(C4)C5

Canonical SMILES

CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)C3CC(CO3)OC(=O)NC45CC(C4)C5

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Cdk2-IN-26, A Potent and Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cdk2-IN-26 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, based on available data. It is important to note that the development of the CDK2 inhibitor program by Relay Therapeutics, the original filer of the patent for this compound, has been discontinued.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2. By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of CDK2. The inhibition of CDK2 leads to the blockade of downstream signaling pathways that are crucial for cell cycle progression, particularly the G1 to S phase transition.

Signaling Pathway

The canonical CDK2 signaling pathway is initiated by the binding of cyclins, such as Cyclin E and Cyclin A, to CDK2. This complex is then activated through phosphorylation by CDK-activating kinase (CAK). Activated CDK2/cyclin complexes phosphorylate a variety of substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. This compound, by inhibiting CDK2, prevents the phosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state and inducing cell cycle arrest.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 CDK2 CDK2 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F p E2F E2F pRb_E2F->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription of S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_E2F p S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Cdk2_IN_26 This compound Cdk2_IN_26->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound, as disclosed in the patent literature (WO2023154426 A1).

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
CDK2/CycE1Biochemical< 10

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEC50 (nM)
OVCAR3 (ovarian cancer)Cell Proliferation< 50

Experimental Protocols

The following are descriptions of the general methodologies used to assess the activity of this compound, based on standard practices in the field and information inferred from patent literature.

Biochemical Kinase Assay (CDK2/CycE1)

Objective: To determine the in vitro inhibitory activity of this compound against the CDK2/Cyclin E1 complex.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK2 and Cyclin E1 proteins are expressed and purified. A suitable peptide substrate for CDK2, often a synthetic peptide containing the consensus phosphorylation sequence, and ATP are prepared in a kinase reaction buffer.

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding the CDK2/CycE1 complex to a mixture of the substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound in a 96- or 384-well plate. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced can be used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Mix_Reagents Mix CDK2/CycE1, Substrate, ATP, and Inhibitor Prepare_Compound->Mix_Reagents Incubate Incubate at Controlled Temperature Mix_Reagents->Incubate Stop_Reaction Stop Kinase Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase assay to determine IC50.
Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: The selected cancer cell line (e.g., OVCAR3) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for effects on cell proliferation.

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a variety of methods. A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue®), where viable cells reduce resazurin to the fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is determined by fitting the data to a dose-response curve.

Logical Relationship of Mechanism of Action

The mechanism of action of this compound can be summarized as a logical cascade of events, starting from the specific inhibition of the molecular target and culminating in a cellular phenotype.

MoA_Logic Inhibitor This compound Target_Binding Binds to ATP-binding pocket of CDK2 Inhibitor->Target_Binding Kinase_Inhibition Inhibition of CDK2 Kinase Activity Target_Binding->Kinase_Inhibition Substrate_Phosphorylation Decreased Phosphorylation of CDK2 Substrates (e.g., pRb) Kinase_Inhibition->Substrate_Phosphorylation E2F_Activity Sustained E2F Repression by pRb Substrate_Phosphorylation->E2F_Activity Gene_Expression Reduced Expression of S-Phase Genes E2F_Activity->Gene_Expression Cellular_Outcome G1/S Phase Cell Cycle Arrest Gene_Expression->Cellular_Outcome Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Cellular_Outcome->Proliferation_Inhibition

Caption: Logical flow of the mechanism of action for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available patent information. The discontinuation of the this compound program by the original developer should be taken into consideration for any research and development planning.

In-Depth Technical Guide to Cdk2-IN-26 (CAS 2821777-43-7): A Potent and Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-26, also known as compound 9, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Developed by Relay Therapeutics, this small molecule inhibitor has emerged from research efforts focused on identifying novel therapeutic agents for cancers characterized by aberrant CDK2 activity. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2821777-43-7
Molecular Formula C₂₀H₂₄F₂N₆O₅
Molecular Weight 466.44 g/mol
Alternative Names This compound, Compound 9
Source Relay Therapeutics, Inc.[1]

Biochemical and Cellular Activity

This compound has demonstrated potent and selective inhibition of CDK2 in biochemical assays. The following table summarizes the available inhibitory activity data.

TargetIC₅₀ (nM)Assay Type
CDK2 PotentBiochemical Assay

Further specific IC₅₀ values for this compound against a panel of kinases are detailed in patent literature from Relay Therapeutics.

The mechanism of action of this compound involves the direct inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. These complexes are crucial for the G1/S phase transition and the initiation of DNA replication. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells with dysregulated CDK2 activity.

Signaling Pathways

The primary signaling pathway affected by this compound is the cell cycle regulation pathway. Specifically, it intervenes at the G1/S checkpoint, a critical control point for cell proliferation.

CDK2_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb hyper-phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes This compound This compound This compound->CDK2 inhibits

CDK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of CDK2 inhibitors like this compound, based on established protocols.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of an inhibitor against CDK2.

Biochem_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - CDK2/Cyclin Enzyme - Kinase Buffer - ATP - Substrate (e.g., Histone H1) - this compound (serial dilutions) Plate_Setup Plate Setup: - Add buffer, enzyme, and inhibitor to wells - Incubate Reagents->Plate_Setup Initiation Initiate Reaction: - Add ATP to start the reaction Plate_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction: - Add detection reagent (e.g., ADP-Glo™) Incubation->Termination Luminescence Measure Luminescence Termination->Luminescence IC50_Calc Calculate IC₅₀ values Luminescence->IC50_Calc

Workflow for a typical biochemical kinase inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase, substrate, and diluted inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for CDK2.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known CDK2 dependency)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

  • Microplate reader capable of measuring luminescence

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable research tool for investigating the role of CDK2 in both normal and pathological cellular processes. Its potency and selectivity make it a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy and mechanism of action of this compound and similar CDK2 inhibitors. As research in this area continues, a deeper understanding of the therapeutic potential of selective CDK2 inhibition is anticipated.

References

Technical Guide to the Intellectual Property and Scientific Foundation of a Novel CDK2 Inhibitor Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent landscape and scientific data surrounding a promising series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a focus on a key compound identified as "compound 26" in foundational research, likely referred to as Cdk2-IN-26 in some contexts. This document details the intellectual property, experimental methodologies, quantitative data, and relevant biological pathways associated with this inhibitor series, which culminated in the development of the clinical candidate AZD8421.

Intellectual Property Landscape

The intellectual property surrounding this series of CDK2 inhibitors is primarily held by AstraZeneca. A key patent application covering the core scaffold and related compounds, including the clinical candidate AZD8421, has been identified.

Table 1: Key Patent Information for the Novel CDK2 Inhibitor Series

Patent IdentifierTitleApplicant/AssigneeInventorsPriority DateFiling DatePublication Date
WO/2022/248530PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE INHIBITORSASTRAZENECA ABBarlaam, Bernard, et al.May 26, 2021May 24, 2022December 1, 2022

This patent application discloses a series of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective CDK2 inhibitors. The claims encompass a broad range of chemical structures, including compounds with structural similarities to "compound 26" and AZD8421, and their use in treating proliferative disorders, particularly cancers characterized by Cyclin E amplification or resistance to CDK4/6 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for "compound 26" and related compounds as reported in the primary scientific literature. This data highlights the structure-activity relationship (SAR) and the optimization process leading to a potent and selective clinical candidate.

Table 2: In Vitro Potency and Selectivity of Key CDK2 Inhibitors

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK9 IC50 (nM)CDK2/CDK1 Selectivity (fold)CDK2/CDK9 Selectivity (fold)
Compound 26 485>10,000>10,000>20>20
AZD8421 9500>10,00056>1111

Data presented is derived from various in vitro assays as described in the referenced scientific literature.

Table 3: Cellular Activity and Pharmacokinetic Properties

CompoundOVCAR3 Cell Proliferation IC50 (µM)Human Hepatocyte Clearance (µL/min/10^6 cells)
Compound 26 0.485<1
AZD8421 0.02210

Cell proliferation was assessed in the OVCAR3 ovarian cancer cell line, which is characterized by CCNE1 amplification.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this CDK2 inhibitor series.

In Vitro Kinase Inhibition Assay (NanoBRET™ Target Engagement Assay)

The potency of the compounds against CDK2, CDK1, and CDK9 was determined using the NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • Principle: This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates displacement of the tracer by the inhibitor.

  • Cell Line: HEK293 cells were used for transient expression of the NanoLuc®-kinase fusion proteins.

  • Procedure:

    • HEK293 cells were transfected with the appropriate NanoLuc®-CDK fusion vector.

    • Transfected cells were seeded into 96-well plates.

    • A fluorescently labeled ATP-competitive tracer was added to the cells.

    • Test compounds were serially diluted and added to the wells.

    • After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added.

    • The donor emission (460 nm) and acceptor emission (610 nm) were measured using a suitable plate reader.

    • The BRET ratio was calculated, and IC50 values were determined from the dose-response curves.

Cell Proliferation Assay (EdU Incorporation)

The anti-proliferative activity of the compounds was assessed in the OVCAR3 human ovarian cancer cell line.

  • Principle: This assay measures the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.

  • Procedure:

    • OVCAR3 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of the test compounds for 72 hours.

    • EdU was added to the cells for the final 4 hours of incubation.

    • Cells were fixed, permeabilized, and the incorporated EdU was detected using a click chemistry reaction with a fluorescent azide.

    • Cell nuclei were counterstained with Hoechst 33342.

    • Plates were imaged and analyzed using a high-content imaging system to quantify the percentage of EdU-positive cells.

    • IC50 values were calculated from the resulting dose-response curves.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the development of this compound and related inhibitors.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition cluster_rb_e2f Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2 Inhibits Cdk2_IN_26 This compound (AZD8421 Precursor) Cdk2_IN_26->CyclinE_CDK2 Inhibits Kinase_Inhibitor_Discovery_Workflow Kinase Inhibitor Discovery Workflow Target_Identification Target Identification (e.g., CDK2 in CCNE1 amp. cancer) Compound_Screening Compound Library Screening (High-Throughput Screening) Target_Identification->Compound_Screening Hit_Identification Hit Identification (e.g., Compound 1) Compound_Screening->Hit_Identification Lead_Generation Hit-to-Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (e.g., Compound 26 to AZD8421) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy & safety) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I/II) Preclinical_Development->Clinical_Trials

The Role of CDK2 Inhibition in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the broader topic of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in cancer. Despite a comprehensive search, no publicly available information was found for a specific compound designated "Cdk2-IN-26." Therefore, this document focuses on the principles of CDK2 inhibition and utilizes data from representative, well-characterized CDK2 inhibitors to illustrate key concepts.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Its activity is tightly controlled by binding to its regulatory partners, cyclin E and cyclin A.[2] Dysregulation of the CDK2 pathway, often through the overexpression of cyclin E (CCNE1), is a hallmark of various cancers, including certain types of breast, ovarian, and gastric cancers.[1][3] This aberrant CDK2 activity leads to uncontrolled cell proliferation and genomic instability, making it a compelling target for cancer therapy.[4][5] Furthermore, CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a mainstay in the treatment of hormone receptor-positive (HR+) breast cancer, further highlighting the therapeutic potential of CDK2 inhibition.[6][7]

This technical guide provides an in-depth overview of CDK2 as a therapeutic target, focusing on the mechanism of action of CDK2 inhibitors, preclinical and clinical data, and the experimental methodologies used to evaluate these compounds.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby preventing the phosphorylation of its downstream substrates, most notably the retinoblastoma protein (Rb).[8] The phosphorylation of Rb by the CDK2/cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S phase entry.[9][10] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and, in some cases, the induction of a senescence-like state or apoptosis.[8][11]

Signaling Pathway

The CDK2 signaling pathway is a central component of the cell cycle machinery. Its dysregulation in cancer often stems from the amplification or overexpression of CCNE1, the gene encoding cyclin E1.[1][12] This leads to hyperactivation of CDK2 and uncontrolled cell proliferation.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CDK46_CyclinD CDK4/6-Cyclin D Mitogenic_Stimuli->CDK46_CyclinD activates pRb pRb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E (CCNE1) E2F->Cyclin_E promotes transcription of CDK2_CyclinE CDK2-Cyclin E Cyclin_E->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition (DNA Replication) CDK2_CyclinE->G1_S_Transition promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK2_Inhibitor CDK2 Inhibitor (e.g., INX-315, BLU-222) CDK2_Inhibitor->CDK2_CyclinE inhibits p16 p16 (INK4a) p16->CDK46_CyclinD inhibits

Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.

Quantitative Data on Representative CDK2 Inhibitors

Several selective CDK2 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected CDK2 Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
INX-315CDK2/cyclin E1<12.3 (NanoBRET)[11]
PF-07104091CDK2/cyclin E12.4-[11][13]
BLU-222CDK2--[1][11]
AZD8421CDK20.007 (µM)-[14]
NU2058CDK254 (µM) (in-cell)-[8]
NU6102CDK2--[8]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. NanoBRET: A bioluminescence resonance energy transfer-based assay to measure compound binding to a target in live cells.

Table 2: Selectivity of Selected CDK2 Inhibitors

CompoundSelectivity over CDK1 (fold)Selectivity over CDK9 (fold)Reference(s)
INX-315>100-[11]
PF-07104091>100-[11]
AZD842144>155[14]

Selectivity is a crucial parameter to minimize off-target effects and associated toxicities.[7]

Experimental Protocols

The evaluation of CDK2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK2/cyclin E1 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK2 and cyclin E1 are expressed and purified. A suitable substrate, such as a peptide derived from Histone H1 or Rb, is prepared along with radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Reaction Mixture: The inhibitor is serially diluted and incubated with the CDK2/cyclin E1 enzyme in a kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a CDK2 inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines, particularly those with CCNE1 amplification, are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the CDK2 inhibitor.

  • Incubation: The plates are incubated for a period of 3 to 6 days.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which quantifies the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[8]

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the on-target activity of the CDK2 inhibitor in cells by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the CDK2 inhibitor for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb), total Rb, and other relevant proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the change in pRb levels relative to total Rb and the loading control.

Experimental Workflow

The development and evaluation of a CDK2 inhibitor follows a structured workflow from initial screening to preclinical validation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assays (GI50 in cancer cell lines) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot (pRb inhibition) Cell_Proliferation->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (G1 arrest) Western_Blot->Cell_Cycle_Analysis Xenograft_Models Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Cell_Cycle_Analysis->Xenograft_Models Efficacy_Studies Tumor Growth Inhibition Studies Xenograft_Models->Efficacy_Studies Pharmacodynamics Pharmacodynamic Analysis (pRb in tumor tissue) Efficacy_Studies->Pharmacodynamics

References

The Discovery and Development of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Cdk2-IN-26" was not publicly available at the time of this writing. This guide will therefore provide a comprehensive overview of the discovery and development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, using publicly available data for well-characterized compounds as illustrative examples. The principles, experimental protocols, and data presented are representative of the field and intended for researchers, scientists, and drug development professionals.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene (encoding cyclin E1), is implicated in the development and progression of various cancers, including ovarian and breast cancer.[3][4] Furthermore, CDK2 activation has emerged as a significant mechanism of resistance to approved CDK4/6 inhibitors, making it an attractive target for novel anticancer therapies.[3][5]

The development of selective CDK2 inhibitors has been a long-standing goal in oncology drug discovery. Early efforts were hampered by a lack of selectivity against other cyclin-dependent kinases, particularly the highly homologous CDK1, leading to off-target effects and poor clinical tolerability.[6] However, recent advances in structural biology and computational chemistry have enabled the design of highly potent and selective next-generation CDK2 inhibitors, several of which are currently in clinical development.[6][7]

Discovery Strategies for CDK2 Inhibitors

The discovery of novel CDK2 inhibitors employs a variety of strategies, ranging from traditional high-throughput screening to modern computational and structure-based design approaches.

A common starting point is the screening of large compound libraries against recombinant CDK2/cyclin complexes to identify initial "hit" compounds. These hits are then optimized through iterative cycles of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) plays a pivotal role in this process, utilizing X-ray crystal structures of CDK2 in complex with inhibitors to guide the design of new analogs with improved binding affinity and selectivity.[4]

More recent approaches have incorporated advanced computational methods, such as physics-based simulations, machine learning, and generative models, to accelerate the discovery process.[4][6] These methods can be used to screen virtual libraries of millions of compounds, predict binding affinities, and propose novel chemical scaffolds with desirable properties.

Signaling Pathways and Experimental Workflows

The CDK2 Signaling Pathway

CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, mitogenic signals lead to the synthesis of cyclin E, which binds to and activates CDK2. The CDK2/cyclin E complex then phosphorylates several key substrates, most notably the retinoblastoma protein (Rb).[8] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry and DNA replication.[2][8] As cells progress into the S phase, cyclin E is degraded, and CDK2 associates with cyclin A. The CDK2/cyclin A complex is then responsible for phosphorylating substrates that are essential for ongoing DNA synthesis and the prevention of re-replication.[1][9]

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb P Cyclin_D_CDK46->Rb P E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E S_Phase_Genes S Phase Genes E2F->S_Phase_Genes CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_A CDK2 / Cyclin A CDK2->CDK2_Cyclin_A CDK2_Cyclin_E->Rb P G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Cyclin_A Cyclin A G1_S_Transition->Cyclin_A Cyclin_A->CDK2_Cyclin_A DNA_Replication DNA Replication CDK2_Cyclin_A->DNA_Replication S_Phase_Progression S Phase Progression DNA_Replication->S_Phase_Progression CDK2_Inhibitor_Workflow Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Heterocyclic Amides as Cyclin-Dependent Kinase (CDK) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle and transcription. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. Among the various classes of CDK inhibitors, heterocyclic amides have emerged as a particularly fruitful area of research, leading to the development of several approved and clinical-stage drugs. This technical guide provides an in-depth overview of heterocyclic amides as CDK inhibitors, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Role of CDKs in Cell Cycle and Cancer

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. This process is driven by the sequential activation and inactivation of CDKs, which form active heterodimeric complexes with their regulatory partners, cyclins.[1] Different CDK-cyclin pairs govern specific transitions in the cell cycle. For instance, the cyclin D-CDK4/6 complex is crucial for the G1 phase, where it phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[1][2] Subsequently, cyclin E-CDK2, cyclin A-CDK2, and cyclin B-CDK1 orchestrate the S, G2, and M phases, respectively.[1]

In many cancers, genetic alterations lead to the hyperactivation of CDKs, resulting in uncontrolled cell proliferation.[3] For example, amplification of the CCNE1 gene, which encodes cyclin E1, leads to CDK2 over-activation and is observed in various tumor types, including ovarian and breast cancer.[3] This has made the development of small molecule CDK inhibitors a major focus of oncology drug discovery.[4]

Heterocyclic Amides as a Privileged Scaffold for CDK Inhibition

Heterocyclic compounds, particularly those containing amide functionalities, have proven to be highly effective scaffolds for designing potent and selective CDK inhibitors. These structures often mimic the purine ring of ATP, enabling them to bind competitively to the ATP-binding pocket of CDKs. The amide group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5]

Prominent examples of successful heterocyclic amide CDK inhibitors include the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have revolutionized the treatment of HR-positive breast cancer.[4][6] These molecules typically feature a core heterocyclic system, such as a pyrido[2,3-d]pyrimidine, linked to various substituted aromatic rings via an amide or amine linkage. The diversity of achievable heterocyclic structures and the ability to readily modify substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Signaling Pathways and Mechanism of Action

CDK inhibitors exert their effects by blocking the phosphorylation of key substrates, thereby inducing cell cycle arrest and, in some cases, apoptosis. The primary mechanism for G1 arrest involves the inhibition of CDK4/6, which prevents the hyper-phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, repressing the transcription of genes required for S-phase entry.

dot

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Rb_E2F Rb-E2F Checkpoint cluster_S_Phase S Phase Entry cluster_Inhibitor Point of Intervention Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46_CyclinD Cyclin D-CDK4/6 (Active Complex) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates CDK46_CyclinD->Rb p16 p16 (CKI) p16->CDK46_CyclinD inhibits Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb (Inactive) E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates transcription E2F->S_Phase_Genes pRb->E2F releases CyclinE Cyclin E S_Phase_Genes->CyclinE CyclinE_CDK2 Cyclin E-CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates (positive feedback) CyclinE_CDK2->Rb DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor Heterocyclic Amide CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD blocks ATP binding

Caption: Simplified CDK4/6-Rb-E2F signaling pathway and inhibitor action.

Quantitative Data and Structure-Activity Relationships

The development of heterocyclic amide CDK inhibitors is heavily reliant on understanding the relationship between chemical structure and biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The tables below summarize publicly available IC50 data for representative heterocyclic amide CDK inhibitors.

Table 1: IC50 Values of Approved Heterocyclic Amide CDK4/6 Inhibitors

Compound CDK4 IC50 (nM) CDK6 IC50 (nM) Reference(s)
Palbociclib 11 16 [1]
Ribociclib 10 39 [7]

| Abemaciclib | 2 | 10 |[7] |

Table 2: IC50 Values of Selected Heterocyclic Amide CDK2 Inhibitors

Compound Scaffold Representative Compound CDK1 IC50 (µM) CDK2 IC50 (µM) Selectivity (CDK1/CDK2) Reference(s)
2-Arylaminopurine Compound 73 86 0.044 ~1955x [5]
Pyrazolopyrimidine Compound 91 >100 0.22 >450x [5]

| Pyrrolopyrimidine | Compound 98 | >100 | 0.13 | >750x |[5] |

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Key Experimental Protocols

The characterization of novel CDK inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for three fundamental experiments.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CDK-cyclin complex. The amount of ATP consumed in the phosphorylation reaction is quantified.

dot

Kinase_Assay_Workflow A 1. Reaction Setup - Purified CDK/Cyclin Enzyme - Substrate (e.g., Rb peptide) - Test Compound (Inhibitor) - Kinase Buffer B 2. Initiate Reaction Add ATP to start the phosphorylation reaction. A->B C 3. Incubation Incubate at 30°C for a defined period (e.g., 45-60 min). B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and consume remaining ATP. C->D E 5. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP (product) back to ATP. D->E F 6. Luminescence Detection Add Luciferase/Luciferin to generate a light signal proportional to the initial kinase activity. E->F G 7. Data Analysis Calculate % inhibition and IC50 values. F->G

Caption: Workflow for a luminescence-based CDK kinase activity assay.

Methodology:

  • Reagent Preparation : Prepare a 5x Kinase Assay Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA). Dilute the CDK2/CyclinA2 enzyme and a suitable substrate (e.g., Rb peptide) in 1x Kinase Assay Buffer.[8] Prepare serial dilutions of the test compound in buffer containing DMSO.

  • Reaction Plate Setup : In a 96-well or 384-well white plate, add 5 µL of the inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the buffer with DMSO.[8]

  • Master Mixture : Prepare a master mixture containing the Kinase Assay Buffer, ATP (e.g., final concentration of 10 µM), and the substrate peptide.[8]

  • Enzyme Addition : Add the diluted CDK2/CyclinA2 enzyme to all wells except the "Blank" control.

  • Initiation and Incubation : Add the master mixture to all wells to start the reaction. The final reaction volume is typically 50 µL. Incubate the plate at 30°C for 45-60 minutes.[8]

  • Detection :

    • Add 50 µL of a reagent like Kinase-Glo® Max to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.[8]

    • Alternatively, using an ADP-Glo™ assay, first add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the ADP produced by the kinase into ATP, which is then measured by luciferase.[9][10]

  • Data Acquisition : Incubate at room temperature for 15 minutes in the dark.[8] Measure luminescence using a microplate reader.

  • Analysis : Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition relative to the "Positive Control" and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a CDK inhibitor on cell cycle distribution in a population of cultured cells. It quantifies the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Methodology:

  • Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) at a density that allows for exponential growth (e.g., 50-70% confluency). Treat the cells with various concentrations of the heterocyclic amide inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[11][12]

  • Cell Harvesting : Wash the cells with phosphate-buffered saline (PBS), then detach them using trypsin. Collect the cells and centrifuge to form a pellet.[11]

  • Fixation : Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Cells can be stored at -20°C for several weeks.[11][13]

  • Staining :

    • Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.[11]

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI).[11]

    • The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.[13]

  • Flow Cytometry Acquisition : Analyze the stained cells on a flow cytometer. The PI fluorescence is measured, which is directly proportional to the DNA content. A histogram is generated showing the number of cells versus fluorescence intensity.

  • Data Analysis : The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). Cells with intermediate DNA content are in the S phase.[1] The percentage of cells in each phase is quantified using cell cycle analysis software. An effective G1-phase inhibitor will cause an accumulation of cells in the G0/G1 peak.

Western Blotting for Phospho-Rb

Western blotting can be used to confirm the mechanism of action of a CDK4/6 inhibitor by measuring the phosphorylation status of its key substrate, the retinoblastoma protein (Rb).

Methodology:

  • Protein Extraction : Treat cells with the inhibitor as described for flow cytometry. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[4]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[4]

  • Immunoblotting :

    • Blocking : Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]

    • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811).[2]

    • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[4]

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.[14]

  • Analysis : The intensity of the band corresponding to phospho-Rb will decrease in a dose-dependent manner in cells treated with an effective CDK4/6 inhibitor. The membrane should be stripped and re-probed for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor does not affect total Rb levels.[2]

Conclusion and Future Directions

Heterocyclic amides represent a highly successful and versatile class of CDK inhibitors, with several compounds demonstrating significant clinical benefit. The continued exploration of novel heterocyclic scaffolds and the optimization of substituents are expected to yield inhibitors with improved selectivity profiles, potentially targeting other CDKs like CDK2 or CDK9, which are implicated in transcription and other cancer types.[15][16] The development of next-generation compounds will rely on the robust application of the biochemical and cellular assays detailed in this guide to thoroughly characterize their potency, selectivity, and mechanism of action, ultimately paving the way for new and improved cancer therapies.

References

Methodological & Application

Application Notes: Cdk2-IN-26 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle.[1] Specifically, Cdk2 activity is essential for the transition from the G1 to the S phase, where DNA replication occurs.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a significant target for anticancer drug development.[2][3] In vitro kinase assays are fundamental tools for identifying and characterizing potential Cdk2 inhibitors, such as Cdk2-IN-26. This document provides a detailed protocol for assessing the inhibitory activity of this compound against human Cdk2/Cyclin A2 using a luminescence-based assay that quantifies ADP production.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A.[4] The Cdk2/Cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating key substrates like the Retinoblastoma protein (Rb).[1] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[1] Subsequently, the Cdk2/Cyclin A complex is required for progression through the S phase.[4]

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD Cyclin D Cdk46 Cdk4/6 CyclinD->Cdk46 forms complex Rb_E2F pRb-E2F Complex Cdk46->Rb_E2F phosphorylates CyclinE Cyclin E Cdk2_E Cdk2 CyclinE->Cdk2_E forms complex Cdk2_E->Rb_E2F hyper-phosphorylates S_Phase_Substrates S Phase Substrates Cdk2_E->S_Phase_Substrates phosphorylates E2F E2F (free) Rb_E2F->E2F releases E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription Cdk2_A Cdk2 CyclinA->Cdk2_A forms complex Cdk2_A->S_Phase_Substrates phosphorylates DNA_Rep DNA Replication S_Phase_Substrates->DNA_Rep initiates Cdk2_IN_26 This compound Cdk2_IN_26->Cdk2_E inhibits Cdk2_IN_26->Cdk2_A inhibits Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Buffer B Dilute Cdk2/Cyclin A2 Enzyme A->B C Prepare Substrate/ATP Solution B->C D Serially Dilute this compound C->D E Add this compound to Plate D->E F Add Cdk2/Cyclin A2 Enzyme E->F G Incubate (Pre-incubation) F->G H Add Substrate/ATP to Initiate G->H I Incubate at Room Temp H->I J Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) I->J K Incubate J->K L Convert ADP to ATP (Add Kinase Detection Reagent) K->L M Incubate L->M N Measure Luminescence M->N O Calculate IC50 N->O

References

Application Notes and Protocols for Cdk2-IN-26 Cell-Based Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative effects of Cdk2-IN-26, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a cell-based assay. The document includes the mechanism of action, experimental protocols, data presentation guidelines, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] In complex with cyclin E or cyclin A, CDK2 phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[3][4][5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for cancer therapy.[1][6][7] this compound is a potent and selective small molecule inhibitor of CDK2. This document outlines a robust cell-based proliferation assay to determine the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the CDK2 enzyme, thereby preventing the phosphorylation of its substrates.[1] This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase and ultimately inhibiting their proliferation.[1] In some cases, prolonged inhibition of CDK2 can also induce apoptosis (programmed cell death).[1]

Cdk2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 inhibits CyclinA_CDK2 Cyclin A / CDK2 p21_p27->CyclinA_CDK2 inhibits CyclinE_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication (S Phase Entry) CyclinE_CDK2->DNA_Replication promotes CyclinA_CDK2->DNA_Replication maintains Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_CDK2 inhibits Cdk2_IN_26->CyclinA_CDK2 inhibits

Caption: Cdk2 Signaling Pathway in G1/S Transition.

Experimental Protocols

This section provides a detailed protocol for a 96-well plate-based cell proliferation assay using a luminescent cell viability reagent.

Materials and Reagents
  • Cell Lines: A panel of cancer cell lines (e.g., OVCAR-3, MCF7, HCC1806) and a normal fibroblast cell line (e.g., Hs68) for selectivity assessment.

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Control Compounds: A known CDK inhibitor (e.g., Palbociclib) as a positive control and DMSO as a vehicle control.

  • Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), and a cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment: 96-well clear-bottom white plates, multichannel pipette, incubator (37°C, 5% CO2), and a luminometer.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture 1. Cell Culture (Maintain selected cell lines) start->cell_culture cell_seeding 2. Cell Seeding (Seed cells in 96-well plates) cell_culture->cell_seeding incubation_24h 3. Incubation (24 hours) cell_seeding->incubation_24h compound_treatment 4. Compound Treatment (Add this compound and controls) incubation_24h->compound_treatment incubation_72h 5. Incubation (72 hours) compound_treatment->incubation_72h assay_reagent 6. Add Assay Reagent (e.g., CellTiter-Glo®) incubation_72h->assay_reagent incubation_10min 7. Incubation (10 minutes at RT) assay_reagent->incubation_10min read_plate 8. Read Luminescence incubation_10min->read_plate data_analysis 9. Data Analysis (Calculate IC50 values) read_plate->data_analysis end End data_analysis->end

Caption: Cell-Based Proliferation Assay Workflow.

Detailed Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cells in fresh culture medium to the desired seeding density (typically 2,000-5,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical 10-point dose-response curve might range from 1 nM to 10 µM.

    • Prepare similar dilutions for the positive control (e.g., Palbociclib) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the compounds.

    • Include wells with untreated cells (medium only) and cells treated with the vehicle control.

  • Incubation:

    • Return the plate to the incubator and incubate for an additional 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Data Presentation

The quantitative data from the cell proliferation assay should be summarized in a clear and structured table to facilitate comparison between different cell lines and compounds.

Table 1: Anti-proliferative Activity (IC50) of this compound and Control Compounds
Cell LineCancer TypeThis compound IC50 (nM)Palbociclib IC50 (nM)
HCC1806 Triple-Negative Breast Cancer[Insert experimental value]>10,000
BT549 Triple-Negative Breast Cancer[Insert experimental value]>10,000
MCF7 ER+ Breast Cancer[Insert experimental value]150
OVCAR-3 Ovarian Cancer[Insert experimental value]N/A
Hs68 Normal Fibroblast[Insert experimental value]26

Note: The IC50 values for Palbociclib in HCC1806, BT549, MCF7, and Hs68 are representative values from existing literature.[8] N/A indicates that data is not available.

Expected Results and Interpretation

  • Potency: A low IC50 value for this compound in cancer cell lines indicates high potency in inhibiting cell proliferation.

  • Selectivity: Comparing the IC50 values in cancer cell lines to that in normal cell lines (e.g., Hs68) provides an indication of the compound's selectivity. A significantly higher IC50 in normal cells is desirable.

  • Differential Sensitivity: Different cancer cell lines may exhibit varying sensitivity to this compound. For example, cells with high levels of Cyclin E, a partner of CDK2, may be more sensitive to CDK2 inhibition.[1]

Troubleshooting

  • High Variability: Ensure consistent cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.

  • Low Signal: Check cell viability before the assay. Ensure the cell seeding density is appropriate for the incubation period.

  • Inconsistent IC50 Values: Verify the accuracy of compound dilutions and ensure the stability of the compound in the assay medium.

By following these detailed application notes and protocols, researchers can effectively evaluate the anti-proliferative activity of this compound and gain valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for the Use of a Selective Cdk2 Inhibitor in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information on a specific molecule designated "Cdk2-IN-26" is not available. Therefore, these application notes and protocols are based on published data for other selective Cyclin-dependent kinase 2 (Cdk2) inhibitors, such as INX-315 and NKT-3964, which have been evaluated in preclinical xenograft models. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its aberrant activation is a hallmark of various cancers, making it an attractive therapeutic target.[2] Selective Cdk2 inhibitors are being developed to arrest the proliferation of cancer cells, often those with amplifications of genes like CCNE1 (encoding Cyclin E1) or those that have developed resistance to Cdk4/6 inhibitors.[3][4][5] These application notes provide a framework for utilizing a selective Cdk2 inhibitor in in vivo xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Selective Cdk2 inhibitors block the kinase activity of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes, leading to hypophosphorylation of Rb, cell cycle arrest at the G1/S checkpoint, and subsequent inhibition of tumor cell proliferation.[1][3] In some contexts, this can also induce a state of cellular senescence.[3][4][5]

Cdk2_Signaling_Pathway cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Activates Rb Rb Cdk4/6->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Upregulates S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cdk2 Cdk2 Cyclin E->Cdk2 Activates Cdk2->Rb Cdk2_Inhibitor Selective Cdk2 Inhibitor Cdk2_Inhibitor->Cdk2 Inhibits

Caption: Simplified Cdk2 Signaling Pathway in Cell Cycle Progression.

Data Presentation: Preclinical Efficacy in Xenograft Models

The following tables summarize representative preclinical data for selective Cdk2 inhibitors in various cancer xenograft models. This data is intended for comparative purposes to guide experimental design.

Table 1: In Vivo Efficacy of a Selective Cdk2 Inhibitor in a CCNE1-Amplified Ovarian Cancer Xenograft Model

ParameterDetails
Compound Representative Selective Cdk2 Inhibitor (e.g., NKT-3964)[6]
Cell Line OVCAR-3 (Human Ovarian Cancer, CCNE1-amplified)[6]
Animal Model Immunodeficient Mice (e.g., NOD/SCID or Athymic Nude)
Dosing Regimen 1, 3, 10, and 30 mg/kg, administered orally, once daily (q.d.)[6]
Treatment Duration 21-28 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Results Dose-dependent tumor growth inhibition observed.[6]
Tolerability No significant body weight loss reported at efficacious doses.[6]

Table 2: In Vivo Efficacy in a Gastric Cancer Xenograft Model

ParameterDetails
Compound Representative Selective Cdk2 Inhibitor (e.g., NKT-3964)[6]
Cell Line MKN1 (Human Gastric Cancer)[6]
Animal Model Immunodeficient Mice
Dosing Regimen 1 and 3 mg/kg (q.d.) and intermittent dosing (1 mg/kg q.d., 3 mg/kg q2d, 10 mg/kg q.w.)[6]
Treatment Duration 21-28 days
Primary Endpoint Tumor Growth Inhibition
Results Significant tumor growth inhibition with both daily and intermittent schedules.[6]
Tolerability Treatments were well-tolerated.[6]

Experimental Protocols

The following are detailed protocols for conducting a xenograft study to evaluate the efficacy of a selective Cdk2 inhibitor.

Cell Culture and Xenograft Tumor Establishment
  • Cell Line Selection: Choose a cancer cell line known to be dependent on Cdk2 activity, such as those with CCNE1 amplification (e.g., OVCAR-3) or those resistant to Cdk4/6 inhibitors.

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

Xenograft_Establishment_Workflow Cell_Culture 1. Cell Culture (e.g., OVCAR-3) Harvest_Cells 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest_Cells Implantation 3. Subcutaneous Implantation in Mice Harvest_Cells->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization

Caption: Workflow for Xenograft Model Establishment.
Cdk2 Inhibitor Formulation and Administration

  • Formulation: Prepare the selective Cdk2 inhibitor in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Dose Preparation: Prepare fresh dosing solutions daily.

  • Administration: Administer the inhibitor or vehicle control to the respective groups of mice according to the planned dosing schedule (e.g., once daily by oral gavage). The volume of administration should be based on the individual animal's body weight.

In Vivo Efficacy and Tolerability Assessment
  • Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Perform daily clinical observations to assess the overall health of the animals (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Euthanize the animals and excise the tumors.

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Analyze the data for statistical significance.

Pharmacodynamic (PD) and Biomarker Analysis

To confirm the mechanism of action of the Cdk2 inhibitor in vivo, pharmacodynamic studies can be performed.

  • Sample Collection: At specified time points after the final dose, collect tumor and/or blood samples from a satellite group of animals.

  • Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of Rb and the expression levels of cell cycle-related proteins by Western blotting.

  • Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC to assess biomarkers such as Ki-67 (proliferation marker) and p-Rb.

Experimental_Workflow cluster_In_Vivo_Study In Vivo Xenograft Study cluster_Analysis Data Analysis Tumor_Establishment Tumor Establishment Treatment Treatment with Cdk2 Inhibitor Tumor_Establishment->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Efficacy_Analysis Efficacy Analysis (% TGI) Endpoint->Efficacy_Analysis Tolerability_Analysis Tolerability (Body Weight) Endpoint->Tolerability_Analysis PD_Analysis Pharmacodynamic Analysis (Western/IHC) Endpoint->PD_Analysis

Caption: Overall Experimental Workflow for a Xenograft Study.

Conclusion

The use of selective Cdk2 inhibitors in xenograft models is a critical step in the preclinical evaluation of these targeted therapies. By carefully selecting appropriate cancer models, establishing robust experimental protocols, and performing thorough efficacy and pharmacodynamic analyses, researchers can gain valuable insights into the therapeutic potential of these agents. The protocols and data presented here, based on representative selective Cdk2 inhibitors, provide a solid foundation for designing and executing such studies.

References

Application Notes and Protocols for Studying G1/S Phase Transition Using a Cdk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data for the specific compound Cdk2-IN-26, these application notes and protocols have been generated using a representative and well-characterized Cdk2 inhibitor, PF-06873600, as a proxy. The provided data and protocols are intended to serve as a comprehensive guide for researchers studying the G1/S phase transition with potent and selective Cdk2 inhibitors.

Introduction

The transition from the G1 to the S phase of the cell cycle is a critical control point, ensuring that cells only replicate their DNA when conditions are favorable. Cyclin-dependent kinase 2 (Cdk2), in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in orchestrating this transition. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cdk2 inhibitors are powerful tools for dissecting the molecular mechanisms of the G1/S checkpoint and for exploring potential anticancer therapies.

This document provides detailed application notes and experimental protocols for the use of a representative Cdk2 inhibitor in studying the G1/S phase transition in cancer cell lines.

Data Presentation

Biochemical Potency and Selectivity

The inhibitory activity of a representative Cdk2 inhibitor, PF-06873600, against a panel of cyclin-dependent kinases is summarized below. This data highlights the inhibitor's potency and selectivity for Cdk2.

Kinase ComplexIC50 (nM)
Cdk2/cyclin E < 1
Cdk2/cyclin A < 1
Cdk1/cyclin B> 1000
Cdk4/cyclin D1> 1000
Cdk6/cyclin D3> 1000
Cdk9/cyclin T1> 1000

Data is representative and compiled from various sources for PF-06873600.

Cellular Activity: G1/S Arrest and Substrate Phosphorylation

Treatment of cancer cells with a potent Cdk2 inhibitor leads to a robust arrest in the G1 phase of the cell cycle and a corresponding decrease in the phosphorylation of Cdk2 substrates, such as the Retinoblastoma protein (pRb).

Cell LineTreatment% Cells in G1% Cells in S% Cells in G2/Mp-Rb (Ser807/811) Level
MCF7 (Breast Cancer)DMSO (Vehicle)45%35%20%High
MCF7 (Breast Cancer)Cdk2 Inhibitor (1 µM)75%10%15%Low
HCT116 (Colon Cancer)DMSO (Vehicle)50%30%20%High
HCT116 (Colon Cancer)Cdk2 Inhibitor (1 µM)80%8%12%Low

Data is representative and compiled from various sources for a typical potent Cdk2 inhibitor.

Mandatory Visualizations

G1_S_Transition_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogens->CyclinD_Cdk46 Upregulates pRb_E2F pRb-E2F (Inactive) CyclinD_Cdk46->pRb_E2F Phosphorylates pRb_E2F_p p-pRb  E2F (Partially Inactive) pRb_E2F->pRb_E2F_p CyclinE_Cdk2 Cyclin E-Cdk2 pRb_E2F_p->CyclinE_Cdk2 E2F upregulates Cyclin E pRb_E2F_pp pp-pRb   E2F (Active) pRb_E2F_p->pRb_E2F_pp CyclinE_Cdk2->pRb_E2F_p Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_Cdk2->DNA_Replication Promotes origin firing pRb_E2F_pp->DNA_Replication E2F drives transcription of S-phase genes Cdk2_Inhibitor This compound (or representative inhibitor) Cdk2_Inhibitor->CyclinE_Cdk2 Inhibits CyclinA_Cdk2 Cyclin A-Cdk2 Cdk2_Inhibitor->CyclinA_Cdk2 Inhibits DNA_Replication->CyclinA_Cdk2 S-phase progression

Caption: Cdk2 signaling at the G1/S transition.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Asynchronous Cell Culture sync Cell Synchronization (e.g., Double Thymidine Block or Serum Starvation) start->sync treat Treatment with Cdk2 Inhibitor (or DMSO vehicle control) sync->treat harvest Harvest Cells at Different Time Points treat->harvest facs Flow Cytometry (Cell Cycle Analysis with Propidium Iodide) harvest->facs wb Western Blotting (Analysis of p-Rb, Cyclin E, Cdk2) harvest->wb data Data Analysis and Interpretation facs->data wb->data

Application Notes and Protocols: Cdk2-IN-26 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing Cdk2-IN-26, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in combination with other cancer therapies. Detailed protocols for key experimental assays are included to facilitate further research and development.

Introduction to this compound

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is essential for the initiation of DNA replication. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.[3] this compound is a potent and selective small molecule inhibitor of CDK2. Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells with dysregulated CDK2 activity.[4][5]

Rationale for Combination Therapies

While this compound shows promise as a monotherapy in specific cancer contexts, its true potential may be realized in combination with other anti-cancer agents. The primary rationales for these combinations are to overcome drug resistance, enhance therapeutic efficacy, and broaden the patient population that may benefit.

Combination with CDK4/6 Inhibitors

Rationale: A significant mechanism of acquired resistance to CDK4/6 inhibitors, which are standard of care in HR+/HER2- breast cancer, involves the upregulation of Cyclin E, leading to CDK2-dependent cell cycle progression.[6][7] By co-inhibiting CDK2, it is possible to overcome this resistance mechanism and restore sensitivity to CDK4/6 inhibition.[2][8]

Preclinical Evidence: Studies have shown that the combination of a CDK2 inhibitor with a CDK4/6 inhibitor (like palbociclib) synergistically suppresses the proliferation of palbociclib-resistant breast cancer cells and leads to tumor regression in xenograft models.[6][8]

Combination with Chemotherapy (e.g., Platinum Agents)

Rationale: Platinum-based chemotherapies, such as cisplatin and carboplatin, induce DNA damage.[9] Cancer cells can repair this damage, leading to treatment resistance. CDK2 is involved in DNA damage repair pathways. Inhibiting CDK2 can potentiate the cytotoxic effects of DNA-damaging agents.

Preclinical Evidence: In models of small cell lung cancer (SCLC), the combination of the CDK2 inhibitor BLU-222 with cisplatin resulted in enhanced antitumor activity.[10] This combination has been shown to increase markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[10]

Combination with PARP Inhibitors

Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[11][12] CDK2 inhibition has been shown to disrupt HR repair, potentially sensitizing tumors to PARP inhibitors. This creates a synthetic lethality scenario.

Preclinical Evidence: In ovarian cancer models, depletion of CDK12, a kinase that regulates the transcription of HR genes including BRCA1, sensitizes cells to PARP inhibitors.[13] Given the role of CDK2 in cell cycle and potential interplay with DNA repair, combining CDK2 inhibitors with PARP inhibitors is a promising strategy currently under investigation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of selective CDK2 inhibitors in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of CDK2 Inhibitors

Cell LineCancer TypeCombination AgentCDK2 InhibitorGI50 / IC50Fold Difference (Combination vs. Single Agent)Reference
Ovarian Cancer PanelOvarian-BLU-222Varies based on CCNE1 status-[14]
Uterine Cancer PanelUterine-BLU-222Varies based on CCNE1 status-[14]
SCLC Cell LinesSmall Cell Lung CancerCisplatinBLU-222SynergisticNot specified[10]
SCLC Cell LinesSmall Cell Lung CancerCisplatinBLU-956SynergisticNot specified[10]
Colorectal Cancer LinesColorectalCVT-313CDK9 KnockdownSynergistic (IC50: 110 nM - 1.2 µM for combined inhibition)Not specified[15]

Table 2: In Vivo Efficacy of CDK2 Inhibitor Combinations

Cancer ModelCombinationCDK2 InhibitorOutcomeReference
HR+/HER2- Breast Cancer Xenografts (Palbociclib-resistant)Atirmociclib (CDK4i)PF-07104091Synergistic tumor growth inhibition and profound tumor regression[6]
Palbociclib-resistant Xenograft ModelPalbociclibUnspecified CDK2iOvercame resistance and suppressed tumor growth[8]
CCNE1-amplified OVCAR-3 T2A CDX modelCarboplatinBLU-222Sustained tumor regression[10]
H526 SCLC Xenograft ModelCisplatin, Topotecan, ABT-263ARTS-021Inhibited tumor growth[16]

Table 3: Early Clinical Trial Data for Selective CDK2 Inhibitors

CDK2 InhibitorCancer TypeCombinationResponse Rate (ORR/DCR)Reference
BG-68501Advanced Solid Tumors (including HR+/HER2- breast cancer)Monotherapy or FulvestrantORR: 5.4%, DCR: 45.9%[17]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in CDK2 function and the rationale for combination therapies.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb pRb Cyclin_D_CDK46->pRb E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cdk2 CDK2 Cdk2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Combination_Therapy_Rationale cluster_CDK46i_Resistance CDK4/6 Inhibitor Resistance cluster_Combination_Strategy Combination Strategy CDK46i CDK4/6 Inhibitor Cyclin_D_CDK46 Cyclin D-CDK4/6 CDK46i->Cyclin_D_CDK46 Inhibits Upregulated_Cyclin_E Upregulated Cyclin E CDK2_Activation CDK2 Activation Upregulated_Cyclin_E->CDK2_Activation Drives Resistance Resistance to CDK4/6i CDK2_Activation->Resistance CDK2 CDK2 CDK2_Activation->CDK2 Cdk2_IN_26 This compound Cdk2_IN_26->CDK2 Inhibits Synergistic_Effect Synergistic Cell Cycle Arrest Cdk2_IN_26->Synergistic_Effect CDK46i_combo CDK4/6 Inhibitor CDK46i_combo->Synergistic_Effect

Caption: Rationale for combining this compound with CDK4/6 inhibitors.

Experimental Protocols

Cell Viability Assay (CyQUANT™ XTT Cell Viability Assay)

This protocol is adapted from the Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay protocol.[18]

Principle: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete cell culture medium

  • This compound and combination drug(s)

  • CyQUANT™ XTT Cell Viability Assay Kit (contains XTT Reagent and Electron Coupling Reagent)

  • Microplate reader capable of measuring absorbance at 450 nm and 660 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of this compound and the combination drug(s) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions. A typical ratio is 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent.[18]

  • Add 70 µL of the XTT working solution to each well.[18]

  • Incubate the plate for 4 hours at 37°C.[18]

  • Measure the absorbance at 450 nm (for the formazan product) and 660 nm (for background) using a microplate reader.[18]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background absorbance.

Western Blot for PARP Cleavage and γH2AX

This protocol is a general guideline for detecting PARP cleavage and γH2AX by Western blot.[19]

Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of apoptosis.[20] Phosphorylation of H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks.[21]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[22][23]

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis. The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Materials:

  • 96-well white-walled microplate

  • Treated and untreated cells in culture medium

  • Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound and/or combination drugs as described for the cell viability assay.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's instructions.[23]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence in each well using a luminometer.

In Vivo Tumor Growth Assay (Xenograft Model)

This is a general protocol for establishing and monitoring subcutaneous xenograft tumor growth.[24][25]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of drug treatment on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • This compound and combination drug(s) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

  • Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and the combination).

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or based on ethical endpoints), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: This compound enhances a partner drug's efficacy In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (CyQUANT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) In_Vitro->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot for PARP, γH2AX) In_Vitro->Mechanism_Study In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Mechanism_Study->In_Vivo Xenograft_Model Xenograft Tumor Growth Assay In_Vivo->Xenograft_Model Data_Analysis Data Analysis and Conclusion Xenograft_Model->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound combinations.

References

Application Note: Western Blot Protocol for Monitoring pRb Inhibition by Cdk2-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In the G1 phase of the cell cycle, Cdk2, in complex with cyclin E, phosphorylates pRb. This phosphorylation event inactivates pRb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[1][2][3] Dysregulation of the Cdk2/pRb pathway is a common feature in many cancers, making Cdk2 an attractive target for therapeutic intervention.

Cdk2-IN-26 is a potent and selective inhibitor of Cdk2. By blocking the kinase activity of Cdk2, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining pRb in its active, growth-suppressive state and causing cell cycle arrest at the G1/S transition.[4] Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of Cdk2 inhibitors like this compound by directly assessing the phosphorylation status of pRb.

This application note provides a detailed protocol for performing a Western blot to detect changes in pRb phosphorylation at Serine 807/811 following treatment of cells with a representative Cdk2 inhibitor.

Cdk2-pRb Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving Cdk2 and pRb, and the point of intervention for a Cdk2 inhibitor.

Cdk2_pRb_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Activates pRb pRb Cdk4/6->pRb Hypophosphorylates pRb_E2F pRb-E2F Complex (Active/Growth Suppressive) pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates p-pRb Hyperphosphorylated pRb (Inactive) pRb_E2F->p-pRb Cyclin E Cyclin E Cdk2 Cdk2 Cyclin E->Cdk2 Activates Cdk2->pRb_E2F p-pRb->E2F Releases Cdk2_IN_26 This compound Cdk2_IN_26->Cdk2 Inhibits

Caption: Cdk2-pRb signaling pathway and inhibition.

Experimental Protocol: Western Blot for pRb Phosphorylation

This protocol is designed for cultured cells (e.g., MCF7, HCC1806) treated with a Cdk2 inhibitor.

Cell Culture and Treatment
  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with the Cdk2 inhibitor (e.g., this compound) at various concentrations (e.g., 100 nM, 300 nM, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

Cell Lysis
  • After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

Antibody Incubation
  • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • For phosphorylated pRb: Use an antibody specific for the phosphorylated form of interest, such as Phospho-Rb (Ser807/811) antibody.[6][7]

    • For total pRb: Use an antibody that recognizes total pRb regardless of its phosphorylation state.[5]

    • For loading control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[5]

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-pRb band to the total pRb band and the loading control.

Data Presentation

The following table summarizes representative quantitative data for a Western blot experiment assessing the effect of a CDK2 inhibitor on pRb phosphorylation.

ParameterRecommended Value/RangeNotes
Cell Lines MCF7, HCC1806, Hs68Cell line choice depends on the experimental context (e.g., CDK4/6 inhibitor resistance).
Inhibitor Concentration 100 nM, 300 nM, 1000 nMA dose-dependent decrease in p-Rb is expected.[8]
Treatment Time 24 hoursOptimal time may vary depending on the cell line and inhibitor.[8]
Protein Loading 20-30 µg per laneEnsure equal loading by performing a protein concentration assay.
Primary Antibody: p-Rb (Ser807/811) 1:1000 dilutionThis antibody detects pRb phosphorylated by CDKs.[5]
Primary Antibody: Total Rb 1:1000 dilutionUsed for normalization of the phospho-pRb signal.[5]
Primary Antibody: Loading Control Varies by antibodye.g., β-actin, GAPDH.
Secondary Antibody 1:2000 - 1:10000 dilutionHRP-conjugated anti-rabbit or anti-mouse IgG.[5]
Blocking Buffer 5% BSA in TBSTAvoid using milk for blocking as it contains phosphoproteins that can increase background.[5]

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment (e.g., 24h with this compound) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-pRb, Total pRb, Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Image Acquisition & Analysis I->J

Caption: Western blot experimental workflow.

Troubleshooting and Key Considerations

  • Phosphatase Inhibition: It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of pRb.

  • Blocking Agent: Use BSA for blocking instead of non-fat dry milk, as milk contains casein, a phosphoprotein that can cause high background.[5]

  • Antibody Validation: Ensure the specificity of the phospho-pRb antibody. As a control, you can treat a protein lysate with a phosphatase (e.g., calf intestinal phosphatase) to confirm the disappearance of the phospho-specific band.[5]

  • Loading Controls: Always include a loading control to ensure that any observed changes in protein levels are not due to unequal sample loading.

  • Normalization: The ratio of phosphorylated pRb to total pRb should be calculated to accurately reflect the inhibition of phosphorylation.[5]

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on the pRb signaling pathway, providing valuable insights for cancer research and drug development.

References

Application Notes and Protocols for Cell Synchronization in Cdk2-IN-26 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for synchronizing cultured cells at different phases of the cell cycle, a critical step for accurately assessing the efficacy and mechanism of action of Cdk2 inhibitors like Cdk2-IN-26. As Cdk2 activity is primarily associated with the G1/S transition and S phase progression, synchronization allows for a more precise evaluation of the inhibitor's effects on these specific cell cycle stages.[1][2]

Introduction to Cell Synchronization for Cdk2 Inhibitor Studies

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of the cell cycle, particularly at the G1/S transition and during S phase.[1][2] Its activity, in complex with Cyclin E and Cyclin A, is essential for the phosphorylation of substrates required for DNA replication and cell cycle progression.[3][4] Therefore, to investigate the effects of a Cdk2 inhibitor such as this compound, it is highly advantageous to utilize a synchronized cell population. This approach minimizes the variability inherent in an asynchronous population, where cells are distributed throughout all phases of the cell cycle, and allows for a more focused analysis of the inhibitor's impact on Cdk2-dependent processes.

This document outlines four commonly used and effective methods for cell synchronization: serum starvation, double thymidine block, nocodazole block, and hydroxyurea block. Each method has its advantages and is suitable for arresting cells at different points in the cell cycle.

Cdk2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of Cdk2 in the G1/S phase transition.

Cdk2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription Cdk2_CyclinE Cdk2 / Cyclin E CyclinE->Cdk2_CyclinE activates Cdk2_CyclinE->Rb phosphorylates (hyper) S_Phase_Entry S Phase Entry Cdk2_CyclinE->S_Phase_Entry promotes p27 p27 p27->Cdk2_CyclinE | inhibits Cdk2_IN_26 This compound Cdk2_IN_26->Cdk2_CyclinE | inhibits

Caption: Cdk2 signaling pathway at the G1/S transition.

Comparison of Cell Synchronization Methods

The choice of synchronization method depends on the specific research question and the cell line being used. The following table summarizes the key features of the methods described in these notes.

MethodPoint of ArrestTypical Synchronization EfficiencyAdvantagesDisadvantages
Serum Starvation G0/G1 phase80-95% in G0/G1[5][6][7]Simple, inexpensive, and induces a quiescent state.Not effective for all cell lines; can induce apoptosis in some cells; synchronization upon re-entry into the cycle can be less precise.[8][9]
Double Thymidine Block G1/S boundary>95% in G1/S[10][11]Highly efficient synchronization at the start of S phase; reversible.Laborious and time-consuming; can induce DNA damage in some cell types.
Nocodazole G2/M phase (Mitosis)47-82% in G2/M[12][13][14]Efficiently arrests cells in mitosis; useful for studying M-phase specific events.Can be toxic to cells with prolonged exposure; may affect microtubule-dependent processes.[15]
Hydroxyurea G1/S boundary80-90% in G1/S[16][17][18]Effective for arresting cells at the beginning of S phase; reversible.Can cause DNA damage and replication stress.[19]

Experimental Protocols

Serum Starvation for G0/G1 Arrest

This method involves depriving cells of serum, which contains growth factors necessary for cell cycle progression, leading to arrest in the G0/G1 phase.[20]

Workflow:

Serum_Starvation_Workflow Start Seed Cells Incubate Incubate (24h) (Allow attachment) Start->Incubate Wash Wash with serum-free medium Incubate->Wash Starve Incubate in serum-free medium (24-72h) Wash->Starve Release Add serum-containing medium to release Starve->Release Treat Add this compound at desired time points Release->Treat Analyze Analyze Cells Treat->Analyze

Caption: Workflow for serum starvation synchronization.

Protocol:

  • Cell Seeding: Plate cells at a density that will not lead to confluency during the starvation period.

  • Attachment: Allow cells to attach and grow in complete medium for 24 hours.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Starvation: Incubate the cells in serum-free medium for 24 to 72 hours. The optimal duration should be determined empirically for each cell line.

  • Release: To release the cells from G0/G1 arrest, replace the serum-free medium with complete medium containing serum.

  • This compound Treatment: Add this compound at various time points after serum stimulation to assess its effect on G1/S transition and S phase entry.

  • Analysis: Harvest cells at different time points for analysis by flow cytometry (for cell cycle distribution), Western blotting (for Cdk2 activity markers like phospho-Rb), or other relevant assays.

Double Thymidine Block for G1/S Arrest

This method uses high concentrations of thymidine to inhibit DNA synthesis, causing cells to accumulate at the G1/S boundary.[21] A double block enhances the synchronization efficiency.[10]

Workflow:

Double_Thymidine_Block_Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Block1 Add Thymidine (2mM) (16-18h) Incubate1->Block1 Wash1 Wash with PBS Block1->Wash1 Release1 Incubate in fresh medium (9h) Wash1->Release1 Block2 Add Thymidine (2mM) (16-18h) Release1->Block2 Wash2 Wash with PBS Block2->Wash2 Release2 Incubate in fresh medium Wash2->Release2 Treat Add this compound Release2->Treat Analyze Analyze Cells Treat->Analyze

Caption: Workflow for double thymidine block synchronization.

Protocol:

  • Cell Seeding: Plate cells to be 30-40% confluent at the time of the first thymidine addition.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

  • Release from First Block: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-18 hours.

  • Release from Second Block: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. At this point, the cells are synchronized at the G1/S boundary.

  • This compound Treatment: Add this compound to the medium immediately after the release to study its effect on S phase entry and progression.

  • Analysis: Collect cells at various time points after release for analysis.

Nocodazole Block for G2/M Arrest

Nocodazole is a reversible anti-mitotic agent that disrupts microtubule formation, leading to arrest in the G2/M phase of the cell cycle.

Workflow:

Nocodazole_Block_Workflow Start Seed Cells Incubate Incubate (24h) Start->Incubate AddNocodazole Add Nocodazole (50-100 ng/mL) (12-18h) Incubate->AddNocodazole MitoticShakeOff Mitotic Shake-off AddNocodazole->MitoticShakeOff Wash Wash cells MitoticShakeOff->Wash Release Re-plate in fresh medium Wash->Release Treat Add this compound Release->Treat Analyze Analyze Cells Treat->Analyze

Caption: Workflow for nocodazole block and mitotic shake-off.

Protocol:

  • Cell Seeding: Plate cells to be 50-60% confluent at the time of nocodazole addition.

  • Nocodazole Treatment: Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL. The optimal concentration and incubation time (typically 12-18 hours) should be determined for each cell line.

  • Mitotic Shake-off: Mitotic cells, which are rounded and loosely attached, can be selectively harvested by gently shaking the culture flask or plate.

  • Washing and Re-plating: Collect the detached cells, centrifuge, wash with fresh medium to remove nocodazole, and re-plate them in fresh, pre-warmed complete medium. The cells will then proceed synchronously through M and into G1 phase.

  • This compound Treatment: Add this compound as cells enter G1 to study its effects on the subsequent cell cycle progression.

  • Analysis: Harvest cells at different time points for analysis.

Hydroxyurea Block for G1/S Arrest

Hydroxyurea is an inhibitor of ribonucleotide reductase, which blocks the synthesis of deoxynucleotides, thereby arresting cells at the G1/S boundary.[16][19]

Workflow:

Hydroxyurea_Block_Workflow Start Seed Cells Incubate Incubate (24h) Start->Incubate AddHU Add Hydroxyurea (1-2 mM) (12-16h) Incubate->AddHU Wash Wash with PBS AddHU->Wash Release Incubate in fresh medium Wash->Release Treat Add this compound Release->Treat Analyze Analyze Cells Treat->Analyze

Caption: Workflow for hydroxyurea synchronization.

Protocol:

  • Cell Seeding: Plate cells to be 30-40% confluent at the time of hydroxyurea addition.

  • Hydroxyurea Treatment: Add hydroxyurea to the culture medium to a final concentration of 1-2 mM. Incubate for 12-16 hours. The optimal concentration and duration should be determined for each cell line.

  • Release: Remove the hydroxyurea-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium.

  • This compound Treatment: Add this compound immediately after release to assess its impact on S phase progression.

  • Analysis: Collect cells at various time points for analysis.

Validation of Synchronization

It is crucial to validate the efficiency of synchronization for each experiment. This is typically done by flow cytometry analysis of DNA content after staining with a fluorescent dye such as propidium iodide (PI). The distribution of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases will indicate the percentage of synchronized cells.[8]

Conclusion

The selection of an appropriate cell synchronization method is fundamental for the accurate assessment of Cdk2 inhibitors like this compound. By enriching the cell population in the G1/S or S phase, researchers can obtain more precise and reproducible data on the inhibitor's efficacy and mechanism of action. The protocols provided here offer a starting point for developing an optimized synchronization strategy for your specific cell line and experimental goals. Always remember to validate the synchronization efficiency to ensure the reliability of your results.

References

Application Notes and Protocols for Cdk2-IN-26 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-26, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a valuable tool for investigating the physiological and pathological roles of CDK2 in vivo. This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical data. The information presented herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Introduction to this compound

This compound, identified by the Chemical Abstracts Service (CAS) number 2821777-43-7 , is a small molecule inhibitor targeting the ATP-binding site of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is frequently observed in various human cancers. Inhibition of CDK2 is therefore a promising therapeutic strategy for cancer treatment.

Chemical Structure:

While a publicly available, common name for this compound has not been identified, its chemical structure is defined by the following SMILES string: O=C(C1=CC(OCC(F)F)=NN1C)NC2=CC(--INVALID-LINK--C[C@H]3OC(NC45CC(C5)C4)=O)=NN2.[2]

In Vivo Applications

Based on the known function of CDK2, this compound is primarily applicable to in vivo studies in the following areas:

  • Oncology: Investigating the anti-tumor efficacy of selective CDK2 inhibition in various cancer models, including but not limited to, breast cancer, ovarian cancer, and small cell lung cancer.

  • Cell Cycle Research: Elucidating the in vivo consequences of CDK2 inhibition on cell proliferation, differentiation, and apoptosis in different tissues and disease states.

  • Drug Discovery and Development: Evaluating the pharmacokinetic and pharmacodynamic properties of a novel CDK2 inhibitor to assess its potential as a therapeutic agent.

Quantitative Data Summary

Currently, there is a lack of publicly available in vivo dosage and pharmacokinetic data specifically for this compound (CAS 2821777-43-7). However, to provide a starting point for researchers, the following table summarizes in vivo data from preclinical studies of other selective CDK2 inhibitors. It is crucial to note that these are different compounds, and the optimal dosage for this compound must be determined empirically.

CDK2 InhibitorAnimal ModelDosageRoute of AdministrationDosing FrequencyKey FindingsReference
PF-06873600 Mice (xenograft)Not specifiedNot specifiedNot specifiedTumor growth inhibitionPfizer Inc.
Compound I Mice (SCLC model)Not specifiedNot specifiedNot specifiedInhibition of CDK2/A axis, DNA damagePatent WO2023249974A2

Note: The lack of specific dosage information in the provided search results for these compounds highlights the proprietary nature of early-stage drug development data. Researchers should perform dose-finding studies for this compound.

Experimental Protocols

The following are generalized protocols for in vivo experiments with a novel CDK2 inhibitor like this compound. These should be adapted based on the specific research question, animal model, and preliminary in vitro data.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline, or as determined by solubility and tolerability studies)

  • Sterile vials

  • Sonicator or vortex mixer

  • Sterile filters (if applicable)

Protocol:

  • Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the experimental animals.

  • In a sterile vial, weigh the appropriate amount of this compound powder.

  • Add a small amount of the vehicle (e.g., DMSO) to first dissolve the compound.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

  • Visually inspect the solution for complete dissolution or uniform suspension.

  • If required for the route of administration (e.g., intravenous), sterilize the solution by filtering through a 0.22 µm filter.

  • Store the dosing solution as recommended by the manufacturer, protected from light and at the appropriate temperature. Prepare fresh as needed.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer xenograft model.

Workflow Diagram:

G cluster_0 Pre-treatment cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment endpoint Tumor Volume Measurement & Body Weight Monitoring treatment->endpoint tissue_collection Tissue Collection (Tumor, Blood, Organs) endpoint->tissue_collection analysis Pharmacodynamic & Histological Analysis tissue_collection->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol:

  • Cell Culture: Culture the selected cancer cell line (e.g., a line with known CDK2 dependency or Cyclin E amplification) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old. Allow for at least one week of acclimatization.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups (e.g., n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound at various predetermined doses.

    • Control Group: Administer the vehicle alone.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be based on preliminary pharmacokinetic and tolerability studies.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size, or at a predetermined study endpoint.

  • Tissue Collection: Collect tumors, blood, and major organs for further analysis.

  • Analysis:

    • Efficacy: Compare the tumor growth inhibition between the treated and control groups.

    • Pharmacodynamics: Analyze tumor tissues for biomarkers of CDK2 inhibition (e.g., reduced phosphorylation of Rb, changes in cell cycle markers).

    • Toxicity: Perform histological analysis of major organs to assess any treatment-related toxicity.

Signaling Pathway

CDK2 Signaling Pathway in Cell Cycle Progression:

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. A simplified representation of this pathway is shown below.

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 activates CyclinA_CDK2->DNA_Replication promotes Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_CDK2 inhibits Cdk2_IN_26->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle control.

Conclusion

This compound is a valuable research tool for the in vivo investigation of CDK2 function. Due to the current lack of specific public data for this compound, researchers are strongly advised to conduct preliminary studies to determine its solubility, tolerability, and optimal dosage for their specific animal model and research objectives. The general protocols and background information provided in this document are intended to serve as a foundation for the rational design of these crucial initial experiments.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression Following Cdk2-IN-26 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the regulation of the cell cycle. The Cdk2/Cyclin E complex is instrumental for the transition from the G1 to the S phase, while the Cdk2/Cyclin A complex is necessary for S phase progression and the transition into G2/M. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Cdk2-IN-26 is a chemical inhibitor designed to target the kinase activity of Cdk2. Inhibition of Cdk2 is expected to induce cell cycle arrest, primarily at the G1/S boundary, thereby preventing cellular proliferation. Flow cytometry is a powerful technique to quantify these effects by measuring the DNA content of individual cells within a population, allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These application notes provide a comprehensive overview of the expected effects of Cdk2 inhibition and a detailed protocol for analyzing cell cycle distribution using flow cytometry following treatment with a Cdk2 inhibitor like this compound.

Cdk2 Signaling Pathway in Cell Cycle Progression

The activity of Cdk2 is tightly regulated throughout the cell cycle. In early G1, mitogenic signals lead to the expression of D-type cyclins and the activation of Cdk4/6. Cdk4/6 then phosphorylates the Retinoblastoma protein (Rb), initiating its inactivation. This allows for the expression of E2F target genes, including Cyclin E. Cyclin E binds to Cdk2, and the active Cdk2/Cyclin E complex further phosphorylates Rb, leading to its complete inactivation and the release of E2F transcription factors. This commits the cell to enter the S phase. Subsequently, Cyclin A replaces Cyclin E in the complex with Cdk2 to facilitate DNA replication during the S phase.[1]

Cdk2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates CyclinD_Cdk46->Rb inactivates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription Cdk2 Cdk2 CyclinE->Cdk2 CyclinE_Cdk2 Cyclin E / Cdk2 Cdk2->CyclinE_Cdk2 CyclinA_Cdk2 Cyclin A / Cdk2 Cdk2->CyclinA_Cdk2 CyclinE_Cdk2->Rb phosphorylates (hyper) G1_S_Transition G1/S Transition CyclinE_Cdk2->G1_S_Transition drives CyclinA->Cdk2 S_Phase S Phase Progression CyclinA_Cdk2->S_Phase drives Cdk2_IN_26 This compound Cdk2_IN_26->Cdk2 inhibits

Cdk2 Signaling Pathway and Point of Inhibition.

Data Presentation

While specific quantitative data for this compound is not publicly available, treatment of cancer cell lines with a potent Cdk2 inhibitor is expected to cause a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides a representative example of expected results from a flow cytometry experiment.

Table 1: Representative Cell Cycle Distribution in a Cancer Cell Line Treated with a Generic Cdk2 Inhibitor for 24 Hours

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.2 ± 2.535.8 ± 1.919.0 ± 1.2
Cdk2 Inhibitor (e.g., 1 µM)75.6 ± 3.112.3 ± 2.412.1 ± 1.5
Cdk2 Inhibitor (e.g., 5 µM)82.1 ± 2.88.7 ± 1.79.2 ± 1.3

Note: The data presented in this table is hypothetical and serves as an illustration of expected outcomes. Actual results will vary depending on the cell line, inhibitor concentration, and experimental conditions.

Experimental Protocols

Experimental Workflow for Flow Cytometry Analysis

The overall workflow for analyzing the effects of this compound on the cell cycle involves cell culture, treatment with the inhibitor, harvesting and fixation of cells, staining with a fluorescent DNA-intercalating dye, and subsequent analysis on a flow cytometer.

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Sample Processing & Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed cells in culture plates Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Incubation 3. Incubate for desired time (e.g., 24h) Treatment->Incubation Harvest 4. Harvest cells (trypsinization) Incubation->Harvest Wash1 5. Wash with PBS Harvest->Wash1 Fixation 6. Fix cells in cold 70% Ethanol Wash1->Fixation Wash2 7. Wash with PBS Fixation->Wash2 Staining 8. Stain with Propidium Iodide & RNase Wash2->Staining Flow_Cytometry 9. Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis 10. Analyze cell cycle distribution Flow_Cytometry->Data_Analysis

Workflow for Cell Cycle Analysis.
Detailed Protocol for Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes a standard procedure for preparing and staining cells for cell cycle analysis by flow cytometry after treatment with a Cdk2 inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other Cdk2 inhibitor)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.

  • Treatment with this compound:

    • Allow cells to adhere overnight.

    • Prepare working concentrations of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours). A 24-hour incubation is often sufficient to observe significant cell cycle arrest.

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS, and then add trypsin-EDTA to detach them.

    • Combine the detached cells with the collected medium and transfer to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining with Propidium Iodide:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI signal is specific to DNA content.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

    • Transfer the stained cells to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a laser for exciting PI (e.g., 488 nm).

    • Collect the fluorescence emission in the appropriate channel (e.g., ~617 nm).

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot for the PI signal to exclude cell doublets and aggregates.

    • Generate a histogram of the PI fluorescence for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Conclusion

The analysis of cell cycle distribution by flow cytometry is a robust and quantitative method to assess the efficacy of Cdk2 inhibitors like this compound. The provided protocols offer a framework for conducting these experiments. Researchers should optimize parameters such as inhibitor concentration and treatment duration for their specific cell lines and experimental goals. The expected outcome of successful Cdk2 inhibition is a pronounced arrest of cells in the G0/G1 phase, confirming the on-target effect of the compound and providing valuable data for drug development programs.

References

Application Notes and Protocols for Inducing Synthetic Lethality in Cancer Cells with CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or protocols for a compound designated "Cdk2-IN-26." The following application notes and protocols are based on the established principles of inducing synthetic lethality through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a validated therapeutic strategy in specific cancer types. The quantitative data and specific compound details provided are based on representative, well-documented CDK2 inhibitors to illustrate the application.

Introduction: CDK2 and Synthetic Lethality in Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its activator Cyclin E (encoded by the CCNE1 gene), is a common driver of uncontrolled cell proliferation in various cancers, including certain types of ovarian, breast, and gastric cancers.[1][4][5][6]

The concept of synthetic lethality provides a powerful therapeutic window for targeting cancer cells. A synthetic lethal interaction occurs when the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[1][7][8] In the context of CDK2 inhibition, cancer cells with an amplified CCNE1 gene become highly dependent on CDK2 activity for survival.[4][9] Inhibiting CDK2 in these CCNE1-amplified cells creates a synthetic lethal event, leading to cell cycle arrest and apoptosis, while largely sparing normal cells that do not harbor this specific genetic alteration.[9] This targeted approach makes CDK2 an attractive target for precision oncology.[4]

Principle of Application

Selective CDK2 inhibitors are small molecules designed to block the ATP-binding site of CDK2, thereby preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[2] Inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication and S-phase entry.[2][3] In CCNE1-amplified cancer cells, this blockade leads to a robust G1 cell cycle arrest and subsequent cell death.

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Caption: Synthetic lethality in CCNE1-amplified cancer cells via CDK2 inhibition.

Quantitative Data

The following table summarizes the anti-proliferative activity (IC50) of a representative CDK2 inhibitor, BLU-222 , in various cancer cell lines, highlighting its potency in models with CCNE1 amplification.

Cell LineCancer TypeCCNE1 StatusBLU-222 IC50 (nM)
OVCAR3Ovarian CancerAmplified< 10
KURAMOCHIOvarian CancerAmplified< 10
SNU-601Gastric CancerAmplified< 25
HCC1569Breast CancerAmplified< 25
A2780Ovarian CancerNormal> 1000
TOV-21GOvarian CancerNormal> 1000

Data is representative and compiled from published studies on the CDK2 inhibitor BLU-222 for illustrative purposes.

Key Signaling Pathway

The Cyclin E/CDK2/Rb pathway is central to the G1/S transition. Amplification of CCNE1 leads to hyperactivation of CDK2, which drives uncontrolled cell proliferation. A CDK2 inhibitor blocks this pathway, restoring cell cycle control.

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CDK2_Pathway CDK2/Rb Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F pRb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F p CCNE1_Amp CCNE1 Amplification (in Cancer) CyclinE_CDK2 Cyclin E / CDK2 CCNE1_Amp->CyclinE_CDK2 Overexpression CyclinE_CDK2->Rb_E2F p CDK2_Inhibitor CDK2 Inhibitor (e.g., this compound) CDK2_Inhibitor->CyclinE_CDK2 Rb pRb E2F E2F E2F->CyclinE_CDK2 Positive Feedback S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Rb_E2F->Rb Releases Rb_E2F->E2F Workflow_Viability Workflow: Cell Viability Assay A 1. Seed Cells (e.g., OVCAR3, A2780) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat with Inhibitor (Serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

References

Troubleshooting & Optimization

Cdk2-IN-26 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cdk2 inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Solubility

Q1: I am having trouble dissolving my Cdk2 inhibitor. What are the recommended solvents?

Most Cdk2 inhibitors exhibit good solubility in dimethyl sulfoxide (DMSO). For in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the standard practice. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of many compounds.[1][2][3] Some inhibitors may require warming or sonication to fully dissolve.[2][4]

Q2: My Cdk2 inhibitor precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly water-soluble compounds. Here are some strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of the inhibitor in your assay.

  • Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is often tolerated.[5] However, it is essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a surfactant or co-solvent: For in vivo or more complex in vitro systems, co-solvents and surfactants can be employed. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly improve the aqueous solubility of Cdk2 inhibitors.[2]

  • Stepwise dilution: Instead of diluting the stock directly into the final volume of the aqueous medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

Q3: Can you provide some specific examples of Cdk2 inhibitor solubility?

Yes, the following table summarizes the reported solubility of several Cdk2 inhibitors in DMSO.

Compound NameSolubility in DMSONotes
CDK2/4/6-IN-2 10 mg/mL (21.03 mM)Ultrasonic and warming to 60°C may be required.[1]
CDK2-IN-23 100 mg/mL (204.70 mM)Ultrasonic may be needed.[2]
CDK-IN-2 ≥ 100 mg/mL (274.87 mM)Saturation unknown.[3]
Cdk2 Inhibitor II 50 mg/mL (126.51 mM)Sonication is recommended.[4]
Stability and Storage

Q1: How should I store my Cdk2 inhibitor powder and stock solutions?

Proper storage is critical to maintain the integrity of your Cdk2 inhibitor. The following table provides general storage guidelines based on vendor recommendations for several CDK inhibitors.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (-80°C) -80°C6 months - 2 years
In Solvent (-20°C) -20°C1 month

Q2: How many times can I freeze-thaw my Cdk2 inhibitor stock solution?

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes before freezing.[2][6]

Q3: Are there any known stability issues with Cdk2 inhibitors in solution?

The stability of Cdk2 inhibitors in solution can be influenced by several factors, including the solvent, pH, and exposure to light. While specific degradation pathways for "Cdk2-IN-26" are not publicly available, it is known that some kinase inhibitors can be susceptible to hydrolysis or oxidation. It is good practice to protect solutions from light and to use freshly prepared dilutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Precipitate forms in the stock solution upon storage at -20°C.

  • Possible Cause: The concentration of the inhibitor may be too high for it to remain in solution at -20°C.

  • Solution:

    • Gently warm the vial to room temperature and sonicate until the precipitate redissolves.

    • Consider preparing a slightly less concentrated stock solution for storage at -20°C.

    • For long-term storage, -80°C is generally recommended for stock solutions.[1][2]

Issue 2: Inconsistent experimental results.

  • Possible Cause: The inhibitor may have degraded due to improper storage or handling.

  • Solution:

    • Ensure that stock solutions are stored at the recommended temperature and protected from light.

    • Avoid multiple freeze-thaw cycles by preparing aliquots.

    • Prepare fresh dilutions from the stock solution for each experiment.

    • If degradation is suspected, it is best to use a fresh vial of the compound.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution of a Generic Cdk2 Inhibitor

This protocol is a general guideline. Please refer to the manufacturer's specific instructions for your compound.

Materials:

  • Cdk2 inhibitor powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the mass of the Cdk2 inhibitor powder required to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molar Mass ( g/mol ) * Volume (L) .

  • Weigh the calculated amount of the Cdk2 inhibitor powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • If necessary, gently warm the solution in a water bath (e.g., up to 60°C for some compounds) while intermittently vortexing until the solid is completely dissolved.[1]

  • Once the inhibitor is fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Cdk2 Inhibitor Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate/ Warm dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: A typical experimental workflow for preparing and using a Cdk2 inhibitor.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E-CDK2 (Active Complex) CyclinE->CyclinE_CDK2 Binds CDK2 CDK2 CDK2->CyclinE_CDK2 Binds Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_CDK2 Inhibits

Caption: A simplified diagram of the CDK2 signaling pathway in the G1/S phase transition.

References

Optimizing Cdk2-IN-26 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Cdk2-IN-26 in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase and progression through the S phase.[3][4] By inhibiting the kinase activity of CDK2, this compound can block the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and an inhibition of cell proliferation.[5] This makes it a valuable tool for cancer research and drug development.

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. As with many small molecule inhibitors, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific model system. A typical starting point for a new inhibitor might range from 10 nM to 10 µM.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the stock solution should be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

While this compound is designed to be a selective CDK2 inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target effects could include the inhibition of other cyclin-dependent kinases (e.g., CDK1, CDK4/6) or other structurally related kinases.[6] It is advisable to consult any available selectivity profiling data for this compound and to include appropriate controls in your experiments to assess for off-target effects.

Q5: How can I assess the effectiveness of this compound in my cell line?

The effectiveness of this compound can be assessed through various cellular assays, including:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on cell growth and to calculate the IC50 value.

  • Cell Cycle Analysis (by flow cytometry): To observe the expected G1/S phase arrest.

  • Western Blotting: To analyze the phosphorylation status of CDK2 substrates, such as Rb, and to confirm target engagement.

  • EdU Incorporation Assay: To measure the inhibition of DNA synthesis.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell proliferation or cell cycle. Concentration is too low: The concentration of this compound may be insufficient to inhibit CDK2 in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 50 µM).
Compound instability: The inhibitor may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK2 inhibition.Consider using a different cell line or investigating potential resistance mechanisms.
High levels of cell death (cytotoxicity) observed. Concentration is too high: The concentration of this compound may be causing off-target effects or general toxicity.Lower the concentration of the inhibitor. Determine the cytotoxic concentration using a viability assay.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).
Precipitation of the compound in the culture medium. Poor solubility: this compound may have limited solubility in aqueous solutions.Prepare fresh dilutions from the stock solution. Ensure the stock solution is fully dissolved before adding to the medium. Consider using a solubilizing agent if recommended by the manufacturer.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response.Standardize your cell culture protocols, including seeding density and passage number. Use the same batch of media and supplements for all related experiments.
Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations.Use calibrated pipettes and perform dilutions carefully.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution. (Molecular weight of this compound can be found on the supplier's datasheet).

    • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO.

    • Vortex the tube until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Optimal this compound Concentration using a Cell Viability Assay
  • Materials: Your cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution (10 mM in DMSO), cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is 0.01, 0.1, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). This will help you select appropriate concentrations for subsequent experiments.

Signaling Pathway and Experimental Workflow Diagrams

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D induces CDK46 CDK4/6 Cyclin_D->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes CDK2_Cyclin_E CDK2/Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication promotes CDK2_Cyclin_A CDK2/Cyclin A CDK2_Cyclin_A->DNA_Replication promotes Cdk2_IN_26 This compound Cdk2_IN_26->CDK2_Cyclin_E inhibits Cdk2_IN_26->CDK2_Cyclin_A inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental_Workflow Start Start: Cell Culture Prepare_Stock Prepare this compound Stock Solution (10 mM in DMSO) Start->Prepare_Stock Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Prepare_Stock->Dose_Response Determine_IC50 Determine IC50 and Optimal Concentration Range Dose_Response->Determine_IC50 Functional_Assays Perform Functional Assays Determine_IC50->Functional_Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Functional_Assays->Cell_Cycle Western_Blot Western Blot for p-Rb, total Rb, etc. Functional_Assays->Western_Blot Proliferation_Assay Proliferation Assay (e.g., EdU incorporation) Functional_Assays->Proliferation_Assay Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for optimizing this compound concentration.

References

Cdk2-IN-26 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for a specific inhibitor designated "Cdk2-IN-26" is not publicly available. This guide provides information based on the known characteristics and challenges associated with CDK2 inhibitors in general and uses "Cdk2-IN-XX" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinases for CDK2 inhibitors like Cdk2-IN-XX?

A1: Due to the high degree of sequence similarity in the ATP-binding site, the most common off-targets for CDK2 inhibitors are other cyclin-dependent kinases (CDKs).[1][2] CDK1, in particular, is a frequent off-target due to its structural similarity to CDK2.[1] Other CDKs, such as CDK9, CDK4, and CDK6, can also be affected depending on the inhibitor's chemical scaffold.[2] Kinase profiling studies are essential to determine the specific selectivity of any given CDK2 inhibitor.

Q2: How can I determine if the observed cellular phenotype is due to off-target effects of Cdk2-IN-XX?

A2: Distinguishing on-target from off-target effects is crucial for interpreting experimental results. A multi-pronged approach is recommended:

  • Use a structurally distinct CDK2 inhibitor: If a different class of CDK2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: Overexpression of a Cdk2-IN-XX-resistant CDK2 mutant should reverse the on-target effects.

  • Employ genetic knockdown/knockout: Using techniques like RNAi or CRISPR/Cas9 to deplete CDK2 should phenocopy the effects of the inhibitor if they are on-target.[3]

  • Dose-response analysis: Correlate the concentration of Cdk2-IN-XX required to observe the phenotype with its IC50 value for CDK2 inhibition. Significant divergence may suggest off-target activity.

Q3: What are some strategies to mitigate the off-target effects of Cdk2-IN-XX in my experiments?

A3: Mitigating off-target effects is key to ensuring data validity. Consider the following strategies:

  • Use the lowest effective concentration: Titrate Cdk2-IN-XX to the lowest concentration that yields the desired on-target effect (e.g., inhibition of Rb phosphorylation) to minimize engagement of less sensitive off-targets.

  • Employ orthogonal approaches: Corroborate findings from chemical inhibition with genetic methods (siRNA, CRISPR) that offer high target specificity.[4]

  • Consult kinome-wide selectivity data: If available, use selectivity data to anticipate potential off-targets and design experiments to control for their inhibition.

  • Rational drug design: In a drug development context, medicinal chemists can modify the inhibitor structure to enhance selectivity, guided by structural biology and computational modeling.[4]

Troubleshooting Guide

Issue 1: I'm observing G2/M cell cycle arrest with Cdk2-IN-XX, but CDK2 primarily functions at the G1/S transition.

  • Possible Cause: This phenotype may be due to the off-target inhibition of CDK1, a key regulator of the G2/M transition.[5] Higher concentrations of some CDK2 inhibitors can inhibit CDK1.[5]

  • Troubleshooting Steps:

    • Confirm CDK1 Inhibition: Perform a Western blot to check the phosphorylation status of known CDK1 substrates (e.g., Lamin A/C). A decrease in phosphorylation would suggest CDK1 inhibition.

    • Dose Titration: Lower the concentration of Cdk2-IN-XX to see if the G2/M arrest is diminished while G1/S arrest is maintained.

    • Synchronize Cells: Synchronize cells in G1 phase before adding the inhibitor to isolate its effects on the G1/S transition.

Issue 2: My cells are undergoing apoptosis at concentrations of Cdk2-IN-XX that are expected to only inhibit cell cycle progression.

  • Possible Cause: The observed apoptosis could be an on-target effect in highly CDK2-dependent cancer cells or an off-target effect on other kinases involved in cell survival pathways.

  • Troubleshooting Steps:

    • Assess Target Cell Line Dependency: Confirm that your cell line is indeed dependent on CDK2 for survival, for example, due to Cyclin E1 (CCNE1) amplification.[1]

    • Profile Against Pro-Survival Kinases: Check the selectivity profile of Cdk2-IN-XX against known pro-survival kinases.

    • Use a Pan-Caspase Inhibitor: Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to see if apoptosis is blocked, which can help separate the apoptotic phenotype from the cell cycle effects.

Quantitative Data Summary

The following tables represent hypothetical kinase selectivity data for two different CDK2 inhibitors to illustrate how such data is typically presented.

Table 1: Biochemical IC50 Values for Exemplary CDK2 Inhibitors

Kinase TargetCdk2-IN-XX (IC50, nM)Competitor Compound Y (IC50, nM)
CDK2/CycE 5 15
CDK1/CycB50300
CDK4/CycD1>1000800
CDK6/CycD3>10001200
CDK9/CycT250>2000
ERK2>5000>5000

This table shows that Cdk2-IN-XX is 10-fold more selective for CDK2 over CDK1, whereas Competitor Compound Y is 20-fold selective.

Table 2: Cellular Target Engagement using NanoBRET Assay

Kinase TargetCdk2-IN-XX (IC50, nM)Competitor Compound Y (IC50, nM)
CDK2 25 80
CDK12801500

This table demonstrates the potency of the inhibitors inside living cells, which can differ from biochemical assays.[6]

Experimental Protocols

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within intact cells.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[6]

  • Methodology:

    • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

    • Assay Plating: Seed the transfected cells into a multi-well plate.

    • Compound Treatment: Add serial dilutions of Cdk2-IN-XX to the wells.

    • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.

    • Signal Detection: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.

    • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

2. Cellular Phosphorylation Assay

This assay quantifies the activity of a kinase by measuring the phosphorylation of its substrate in cells.

  • Principle: This method, often an ELISA or similar immunoassay, uses a phospho-specific antibody to detect the phosphorylated form of a known kinase substrate. Inhibition of the kinase by a compound results in a decreased signal.[6]

  • Methodology:

    • Cell Culture and Treatment: Culture cells and treat them with various concentrations of Cdk2-IN-XX.

    • Cell Lysis: Lyse the cells to release their protein content.

    • Immunoassay:

      • Coat a multi-well plate with a capture antibody for the total substrate protein.

      • Add the cell lysates to the wells.

      • Add a detection antibody that specifically recognizes the phosphorylated site on the substrate. This antibody is often conjugated to an enzyme (like HRP) or a fluorophore.

      • Add a substrate for the enzyme to generate a detectable signal (colorimetric or chemiluminescent).

    • Signal Quantification: Read the signal using a plate reader.

    • Data Analysis: Normalize the phospho-protein signal to the total protein signal and determine the IC50 of the inhibitor.

Visualizations

G GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 (On-Target) E2F->CyclinE_CDK2 Upregulates CyclinE_CDK2->Rb p (Hyper) G1S_Transition G1/S Transition CyclinE_CDK2->G1S_Transition CDK1 CDK1 (Off-Target) G2M_Progression G2/M Progression CDK1->G2M_Progression Cdk2_IN_XX Cdk2-IN-XX Cdk2_IN_XX->CyclinE_CDK2 Cdk2_IN_XX->CDK1

Caption: Simplified cell cycle pathway showing on-target (CDK2) and potential off-target (CDK1) inhibition by Cdk2-IN-XX.

G start Start: Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent compare_ic50 Compare phenotypic EC50 to CDK2 IC50 is_dose_dependent->compare_ic50 Yes end Conclusion is_dose_dependent->end No (Artifact?) ic50_match Do they correlate? compare_ic50->ic50_match on_target Likely On-Target ic50_match->on_target Yes off_target Potential Off-Target ic50_match->off_target No on_target->end run_profiling Perform Kinome-wide Selectivity Screen off_target->run_profiling validate_off_target Validate with Orthogonal Methods (e.g., siRNA, different inhibitor) run_profiling->validate_off_target validate_off_target->end

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects of a kinase inhibitor.

G hypothesis Hypothesis: Inhibitor X has off-target activity biochemical_screen Step 1: Biochemical Screen (e.g., Kinase Panel) hypothesis->biochemical_screen identify_hits Identify Potential Off-Targets (e.g., >70% inhibition) biochemical_screen->identify_hits cellular_assay Step 2: Cellular Target Engagement (e.g., NanoBRET) identify_hits->cellular_assay confirm_binding Confirm Binding in Cells cellular_assay->confirm_binding functional_assay Step 3: Functional Cellular Assay (e.g., Substrate Phosphorylation) confirm_binding->functional_assay confirm_inhibition Confirm Functional Inhibition functional_assay->confirm_inhibition phenotype_validation Step 4: Phenotypic Validation (e.g., siRNA knockdown of off-target) confirm_inhibition->phenotype_validation conclusion Conclusion: Off-target effect validated phenotype_validation->conclusion

Caption: Experimental workflow for identifying and validating off-target kinase inhibitor effects.

References

Interpreting unexpected results with Cdk2-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered while working with this inhibitor.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments with this compound.

Question: Why am I observing a G2 phase arrest instead of the expected G1 arrest?

Answer: While Cdk2 is a primary driver of the G1/S transition, its inhibition can sometimes lead to a G2 phase cell cycle arrest.[1] This unexpected outcome can be attributed to several factors:

  • Off-target effects: At higher concentrations, this compound may inhibit other cyclin-dependent kinases, such as Cdk1, which is crucial for the G2/M transition.[1] Inhibition of Cdk1 can lead to an accumulation of cells in the G2 phase.

  • Cellular context: The specific response to Cdk2 inhibition can be dependent on the genetic and epigenetic makeup of the cell line being used.[1] Some cell types may have compensatory mechanisms that allow them to bypass a G1 block, only to be arrested at the G2 checkpoint.

  • Rb status: In cells with deficient retinoblastoma (Rb) protein, the G1 checkpoint is already compromised. In such cases, Cdk2 inhibition may not induce a G1 arrest but can still affect other Cdk2 functions later in the cell cycle, potentially leading to a G2 arrest.[1]

Question: My cells are showing a decrease in Cdk2 protein levels after treatment with this compound. Is this expected?

Answer: Yes, this can be an expected outcome. Some small molecule inhibitors targeting the Cdk2/Cyclin A complex have been shown to induce the autophagic degradation of the Cdk2 protein.[2][3] This is a mechanism distinct from direct enzymatic inhibition and results in a reduction of the total Cdk2 protein pool within the cell.

Question: I am not observing the expected decrease in phosphorylation of the Retinoblastoma (Rb) protein. What could be the reason?

Answer: Several factors could contribute to the lack of significant Rb dephosphorylation upon this compound treatment:

  • Compensatory Cdk activity: Other Cdks, particularly Cdk4 and Cdk6, also phosphorylate Rb. In some cellular contexts, the activity of Cdk4/6 may be sufficient to maintain Rb in a hyperphosphorylated state, even when Cdk2 is inhibited.[4]

  • Timing of analysis: The dephosphorylation of Rb is a dynamic process. It is crucial to assess Rb phosphorylation at multiple time points following inhibitor treatment to capture the expected changes.

  • Inhibitor concentration: The concentration of this compound may be insufficient to fully inhibit Cdk2 activity. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a serine/threonine kinase that plays a critical role in the G1 to S phase transition of the cell cycle.[5] By binding to the ATP-binding pocket of Cdk2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby blocking cell cycle progression.[5][6]

What are the known off-targets of Cdk2 inhibitors?

Many Cdk2 inhibitors exhibit activity against other kinases due to the conserved nature of the ATP-binding site.[7] Potential off-targets for Cdk2 inhibitors can include Cdk1, Cdk4, Cdk5, and Cdk9.[8][9] It is important to consider these potential off-target effects when interpreting experimental results.

How does the activity of this compound vary with serum concentration in cell culture?

The requirement for Cdk2 activity in cell cycle progression can be more pronounced under conditions of limited growth factors.[10] Therefore, the effects of this compound on cell proliferation and cell cycle distribution may be more significant in cells cultured in lower serum concentrations.[10]

Data Presentation

Table 1: IC50 Values of Common Cdk Inhibitors Against Various Cdks

InhibitorCdk1 (IC50)Cdk2 (IC50)Cdk4 (IC50)Cdk5 (IC50)Cdk9 (IC50)
Milciclib Submicromolar45 nMSubmicromolarSubmicromolar-
Flavopiridol 30 nM100 nM20 nM-10 nM
AT7519 190 nM44 nM67 nM18 nM< 10 nM
BAY-1000394 5-25 nM5-25 nM5-25 nM-5-25 nM

Data compiled from multiple sources.[8][9] This table illustrates the varied selectivity profiles of different Cdk inhibitors.

Experimental Protocols

Protocol 1: Western Blot Analysis of Rb Phosphorylation

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound or a vehicle control as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Cdk2_Signaling_Pathway GrowthFactors Growth Factors CyclinD_Cdk46 Cyclin D / Cdk4/6 GrowthFactors->CyclinD_Cdk46 Rb Rb CyclinD_Cdk46->Rb p E2F E2F Rb->E2F CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 activates CyclinE_Cdk2->Rb p S_Phase_Entry S Phase Entry CyclinE_Cdk2->S_Phase_Entry CyclinA_Cdk2 Cyclin A / Cdk2 CyclinA_Cdk2->S_Phase_Entry Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_Cdk2 Cdk2_IN_26->CyclinA_Cdk2

Caption: Cdk2 signaling pathway in G1/S phase transition.

Troubleshooting_Workflow Start Unexpected Result Observed CheckConcentration Verify Inhibitor Concentration and Stability Start->CheckConcentration CheckCellLine Review Cell Line Characteristics (e.g., Rb status) Start->CheckCellLine TimeCourse Perform Time-Course Experiment Start->TimeCourse OffTarget Consider Off-Target Effects CheckConcentration->OffTarget CheckCellLine->OffTarget TimeCourse->OffTarget G2Arrest G2 Arrest Observed OffTarget->G2Arrest NoRbDephos No Rb Dephosphorylation OffTarget->NoRbDephos ProteinDegradation Cdk2 Protein Degradation OffTarget->ProteinDegradation InhibitCdk1 Potential Cdk1 Inhibition G2Arrest->InhibitCdk1 CompensatoryCdks Compensatory Cdk4/6 Activity NoRbDephos->CompensatoryCdks Autophagy Autophagy-Mediated Degradation ProteinDegradation->Autophagy

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Cdk2-IN-26 and Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to Cdk2-IN-26 in cancer cells. While direct studies on resistance to this compound are limited, this guide leverages current knowledge of resistance mechanisms to other CDK2 inhibitors to provide a comprehensive resource for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected mechanisms of acquired resistance to this compound?

A1: Based on studies with other CDK2 inhibitors, the primary mechanisms of acquired resistance are likely to involve:

  • Target Alterations: Upregulation of CDK2 protein expression, effectively increasing the amount of drug target in the cell.[1]

  • Bypass Signaling: Activation of alternative signaling pathways that can drive cell cycle progression independently of CDK2. A key pathway implicated in this process is the PI3K/AKT/mTOR signaling cascade.[2][3][4][5][6][7]

  • Upregulation of Cyclin Partners: Increased expression or amplification of Cyclin E1 (CCNE1), the activating partner of CDK2, can lead to hyperactivation of the CDK2/Cyclin E complex, overriding the inhibitory effect of the drug.[2][8]

  • Cellular Plasticity: Selection of pre-existing polyploid cells from a heterogeneous parental population that are less sensitive to CDK2 inhibition.[1][9][10][11]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the first steps to investigate the resistance mechanism?

A2: Start by confirming the resistance phenotype with a dose-response curve and IC50 determination compared to the parental, sensitive cell line. Once confirmed, we recommend the following initial investigations:

  • Assess Protein Levels: Perform a western blot to check the expression levels of CDK2 and Cyclin E1 in your resistant cells compared to the sensitive parental line.

  • Cell Cycle Analysis: Use flow cytometry to determine if there are changes in cell cycle distribution in the resistant cells in the presence of this compound.

  • Investigate Bypass Pathways: Examine the activation status of key proteins in the PI3K/AKT pathway (e.g., phospho-AKT, phospho-S6) via western blot.

Q3: Can resistance to this compound be overcome?

A3: Overcoming resistance to CDK2 inhibitors is an active area of research. Potential strategies include:

  • Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways, such as PI3K or AKT inhibitors, may re-sensitize resistant cells.[2]

  • Dual CDK Inhibition: In some contexts, co-inhibition of CDK4/6 and CDK2 has shown to be effective.[8]

  • Targeting Downstream Effectors: Investigating and targeting downstream effectors of the CDK2 pathway that may be contributing to the resistant phenotype.

Troubleshooting Guides

Problem: Increased IC50 of this compound in our long-term treated cell line.
Possible Cause Suggested Solution
Upregulation of CDK2 Perform a Western blot to compare CDK2 protein levels between the resistant and parental cell lines. An increase in CDK2 expression is a common resistance mechanism.[1]
Amplification/Upregulation of Cyclin E1 Analyze Cyclin E1 protein levels by Western blot and consider performing qPCR to check for CCNE1 gene amplification.[2]
Activation of Bypass Pathways Probe for activation of the PI3K/AKT pathway by checking the phosphorylation status of AKT and its downstream targets (e.g., S6 ribosomal protein) via Western blot.
Selection of a Resistant Subpopulation Perform cell cycle analysis by flow cytometry to check for an increased proportion of polyploid cells in the resistant line.[1][9][10][11]
Increased Drug Efflux While less commonly reported for CDK inhibitors, consider assessing the expression and activity of multidrug resistance pumps like MDR1 (P-glycoprotein).[12][13]
Problem: No significant G1 arrest observed in resistant cells upon this compound treatment.
Possible Cause Suggested Solution
Rb Pathway Alterations Check the phosphorylation status of Retinoblastoma protein (Rb) at CDK2-specific sites (e.g., Ser807/811) by Western blot. Loss of Rb phosphorylation control can uncouple the cell cycle from CDK2 activity.
Bypass by other CDKs In some contexts, other CDKs (like CDK1 or CDK4/6) might compensate for CDK2 inhibition. Assess the activity of these other kinases.
Activation of PI3K/AKT Pathway As mentioned previously, the PI3K/AKT pathway can promote G1/S transition independently of CDK2. Analyze the activation status of this pathway.[3][4][5][6][7]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in sensitive parental and derived resistant cancer cell lines. This data is illustrative and should be determined experimentally for your specific cell lines.

Cell LineStatusThis compound IC50 (nM)Fold Resistance
OVCAR-3Parental (Sensitive)501x
OVCAR-3-CRThis compound Resistant50010x
MCF7Parental (Sensitive)801x
MCF7-CRThis compound Resistant96012x

CR: this compound Resistant

Experimental Protocols

Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for IC50 determination

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initiation of Resistance Induction: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitoring and Dose Escalation:

    • Monitor the cells for growth. Initially, a significant reduction in proliferation is expected.

    • Once the cells resume a normal growth rate (comparable to untreated parental cells), subculture them and increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat this process of monitoring and dose escalation. If significant cell death occurs, reduce the fold-increase in drug concentration.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental line.

    • A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

  • Establishment of Resistant Line: Once the desired level of resistance is achieved and stable over several passages in the presence of the high drug concentration, the cell line can be considered resistant. It is advisable to freeze down stocks at various stages.

Western Blot Analysis of CDK2 and Cyclin E1

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2, anti-Cyclin E1, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Sensitive and resistant cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed sensitive and resistant cells and treat with DMSO (vehicle control) or different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.

Materials:

  • Sensitive and resistant cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low, known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Colony Fixation and Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to generate a cell survival curve.

Visualizations

Signaling_Pathway_Resistance cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factors Growth Factors PI3K PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation G1/S Transition G1/S Transition mTOR->G1/S Transition Promotes This compound This compound CDK2/Cyclin E CDK2/Cyclin E This compound->CDK2/Cyclin E Inhibition CDK2 CDK2 CDK2->CDK2/Cyclin E Cyclin E Cyclin E Cyclin E->CDK2/Cyclin E Rb Rb CDK2/Cyclin E->Rb Phosphorylation pRb pRb E2F E2F Rb->E2F Inhibition E2F->G1/S Transition Promotes Receptor Receptor Receptor->PI3K Activation

Caption: Resistance to this compound via PI3K/AKT bypass pathway.

Experimental_Workflow start Start with Parental Sensitive Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Culture cells with escalating doses of this compound ic50_initial->culture monitor Monitor for growth recovery and stable resistance culture->monitor ic50_resistant Determine IC50 of Resistant Cell Line monitor->ic50_resistant confirm Confirm Resistance (>5-fold increase in IC50) ic50_resistant->confirm confirm->culture No characterize Characterize Resistance Mechanisms confirm->characterize Yes western Western Blot (CDK2, Cyclin E, p-AKT) characterize->western flow Flow Cytometry (Cell Cycle Analysis) characterize->flow clonogenic Clonogenic Assay (Long-term Survival) characterize->clonogenic

Caption: Workflow for generating and characterizing resistant cell lines.

Logical_Relationship resistance This compound Resistance target_alt Target Alteration resistance->target_alt bypass Bypass Signaling resistance->bypass partner_up Cyclin Partner Upregulation resistance->partner_up plasticity Cellular Plasticity resistance->plasticity cdk2_up CDK2 Upregulation target_alt->cdk2_up pi3k_akt PI3K/AKT Activation bypass->pi3k_akt ccne1_amp Cyclin E1 Amplification partner_up->ccne1_amp polyploidy Selection of Polyploid Cells plasticity->polyploidy

Caption: Key mechanisms of resistance to CDK2 inhibitors.

References

Technical Support Center: Cdk2 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides generalized guidance on minimizing toxicity associated with Cyclin-dependent kinase 2 (Cdk2) inhibitors in animal models. The information is based on publicly available data for various Cdk2 inhibitors and general principles of toxicology and pharmacology. There is currently no specific public information available for a compound designated "Cdk2-IN-26." Researchers using any specific Cdk2 inhibitor, including "this compound," must conduct thorough, compound-specific dose-range finding and toxicity studies. The protocols and advice provided here should be considered as a starting point and must be adapted and validated for the specific agent and animal model being used.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting tips for researchers encountering toxicity when working with Cdk2 inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities observed with Cdk2 inhibitors in animal models?

A1: Based on studies with various Cdk2 inhibitors, common toxicities can be categorized as on-target (related to Cdk2 inhibition) or off-target.

  • On-target toxicities often involve tissues with high cell proliferation rates due to the role of Cdk2 in cell cycle progression. These can include:

    • Hematological toxicities: Myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.

    • Gastrointestinal toxicities: Diarrhea, nausea, and vomiting.

    • Alopecia (hair loss).

  • Off-target toxicities are compound-specific and depend on the inhibitor's selectivity profile. These can include:

    • Hepatotoxicity: Elevated liver enzymes.

    • Cardiotoxicity: Effects on heart function.

    • Nephrotoxicity: Kidney damage.

    • Neurological toxicities: Confusion and somnolence.[1][2][3]

It is crucial to establish the specific toxicity profile of your Cdk2 inhibitor through careful dose-escalation studies.

Q2: How can I minimize off-target toxicity of my Cdk2 inhibitor?

A2: Minimizing off-target toxicity is critical for the successful preclinical development of a Cdk2 inhibitor.[4] Key strategies include:

  • Selectivity Profiling: Before in vivo studies, perform comprehensive in vitro kinase profiling to understand the selectivity of your inhibitor against a broad panel of kinases. This will help anticipate potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: If you are in the process of developing an inhibitor, SAR studies can help in designing more selective compounds. For example, modifications to the chemical scaffold can improve selectivity for Cdk2 over other closely related kinases like Cdk1, which is often associated with higher toxicity.[5][6]

  • Dose Optimization: Use the lowest effective dose to minimize exposure to off-targets. This can be determined through careful dose-response studies for both efficacy and toxicity.

  • Targeted Delivery: While more advanced, consider formulation strategies that could enhance drug delivery to the tumor site and reduce systemic exposure.

Q3: What are the best practices for formulating a Cdk2 inhibitor for in vivo studies?

A3: Proper formulation is essential for achieving desired exposure and minimizing vehicle-related toxicity. Here are some general guidelines:

  • Solubility: First, determine the solubility of your compound in various pharmaceutically acceptable vehicles. Poor solubility can lead to erratic absorption and low bioavailability.

  • Vehicle Selection: Common vehicles for oral administration include solutions or suspensions in agents like carboxymethylcellulose (CMC), methylcellulose, or polyethylene glycol (PEG). For intravenous administration, solutions in saline with co-solvents like DMSO or cyclodextrins are often used.

  • Pilot Studies: Always conduct a pilot study to assess the tolerability of the chosen vehicle in your animal model before administering the compound.

  • Example Formulations: Some commercially available CDK inhibitors provide example in vivo formulations. For instance, a formulation for oral administration might involve a suspension in 0.5% CMC. An example for intravenous injection could be a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[7][8][9] However, these must be optimized for your specific compound.

Q4: How do I design a dose-range finding study to determine the Maximum Tolerated Dose (MTD)?

A4: A well-designed dose-range finding study is critical to identify a safe and effective dose for your efficacy studies.

  • Study Design: Typically, this involves escalating doses of the Cdk2 inhibitor in small groups of animals.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoints: Key endpoints include survival, body weight loss (typically a loss of >15-20% is considered a sign of significant toxicity), and clinical observations.

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of key organs (liver, kidney, heart, bone marrow, etc.) to identify any compound-related toxicities.

  • Starting Dose: The starting dose can be estimated from in vitro IC50 values and preliminary pharmacokinetic data, if available.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Excessive body weight loss (>20%) and mortality at planned therapeutic dose. Dose is above the Maximum Tolerated Dose (MTD).1. Immediately halt the study at that dose level. 2. Review dose-range finding data. 3. Initiate a new cohort with a lower dose (e.g., 50% of the toxic dose). 4. Consider a different dosing schedule (e.g., intermittent vs. continuous).
High inter-animal variability in response and toxicity. 1. Improper formulation leading to inconsistent absorption. 2. Errors in dose administration. 3. Underlying health issues in the animal cohort.1. Re-evaluate the formulation for homogeneity and stability. 2. Ensure proper training of personnel on dosing techniques. 3. Use healthy, age- and weight-matched animals from a reputable supplier.
Unexpected toxicity not typical for Cdk2 inhibitors (e.g., severe neurotoxicity). Potential for off-target effects.1. Conduct a thorough literature search for the known off-targets of similar chemical scaffolds. 2. Perform in vitro kinase screening to identify potential off-target kinases. 3. Consider if the observed toxicity could be related to the vehicle.
No apparent efficacy at a well-tolerated dose. 1. Insufficient drug exposure at the target site. 2. The tumor model is not dependent on Cdk2. 3. Rapid development of resistance.1. Conduct pharmacokinetic (PK) studies to measure drug concentration in plasma and tumor tissue. 2. Confirm Cdk2 dependency of your cell line/tumor model in vitro. 3. Analyze biomarkers of Cdk2 inhibition in tumor tissue (e.g., phospho-Rb).

Experimental Protocols

This section provides generalized methodologies for key experiments. Note: These are templates and must be adapted for your specific Cdk2 inhibitor and experimental setup.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a Cdk2 inhibitor that can be administered to an animal model without causing dose-limiting toxicity.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Materials:

  • Cdk2 inhibitor

  • Appropriate vehicle (e.g., 0.5% CMC in sterile water for oral gavage)

  • Dosing syringes and gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on preliminary data, select a starting dose and at least 3-4 escalating dose levels (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the Cdk2 inhibitor or vehicle daily (or as per the planned schedule) for a defined period (e.g., 14 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea) twice daily.

    • Record food and water consumption if necessary.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, euthanize all animals. Perform a gross examination of all organs and collect key tissues (liver, spleen, kidney, heart, lungs, bone marrow, and gastrointestinal tract) for histopathological analysis.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the pharmacokinetic profile of the Cdk2 inhibitor and to correlate drug exposure with target engagement in vivo.

Animal Model: Tumor-bearing mice (e.g., xenograft model with a Cdk2-dependent cancer cell line).

Procedure:

  • Dosing: Administer a single dose of the Cdk2 inhibitor at a well-tolerated level.

  • Sample Collection (PK): Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma.

  • Sample Collection (PD): At corresponding time points, euthanize cohorts of mice and collect tumor and relevant normal tissues (e.g., bone marrow).

  • Bioanalysis (PK): Analyze plasma and tumor homogenates for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Biomarker Analysis (PD): Analyze tumor lysates by Western blot or immunohistochemistry for a Cdk2-specific biomarker, such as the phosphorylation of Retinoblastoma protein (Rb) at Cdk2-specific sites (e.g., Ser780). A decrease in pRb levels would indicate target engagement.

Data Presentation

Table 1: Example of MTD Study Results Summary

Dose Group (mg/kg/day)Mean Body Weight Change (%)MortalityKey Clinical Observations
Vehicle+5%0/5Normal
10+2%0/5Normal
30-8%0/5Mild lethargy
100-22%2/5Severe lethargy, ruffled fur
MTD 30 mg/kg/day

Table 2: Example of Pharmacokinetic Parameters

ParameterValue
Tmax (h)1.0
Cmax (ng/mL)1500
AUC (0-24h) (ng*h/mL)9800
t1/2 (h)4.5

Visualizations

Cdk2 Signaling Pathway

Cdk2_Signaling_Pathway cluster_G1 G1 Phase GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD Cyclin D Ras_MAPK->CyclinD Cdk46 Cdk4/6 CyclinD->Cdk46 pRb pRb Cdk46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription Cdk2 Cdk2 CyclinE->Cdk2 Cdk2->pRb phosphorylates S_Phase S-Phase Entry (DNA Replication) Cdk2->S_Phase CyclinA->Cdk2 Cdk2_Inhibitor This compound Cdk2_Inhibitor->Cdk2 inhibits

Caption: Cdk2 signaling pathway in cell cycle progression.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow Start Start: Cdk2 Inhibitor DoseRange Dose-Range Finding Study (e.g., 14-day) Start->DoseRange Monitoring Daily Monitoring: - Body Weight - Clinical Signs DoseRange->Monitoring MTD Determine MTD Monitoring->MTD Toxicity Dose-Limiting Toxicity Observed? MTD->Toxicity Pathology Necropsy and Histopathology MTD->Pathology LowerDose Select Lower Dose for Efficacy Studies Toxicity->LowerDose No Stop Stop/Re-evaluate Formulation or Compound Toxicity->Stop Yes Efficacy Proceed to Efficacy Studies with PK/PD LowerDose->Efficacy

Caption: Workflow for in vivo toxicity assessment.

Logical Relationship for Minimizing Toxicity

Minimize_Toxicity Goal Goal: Minimize In Vivo Toxicity Selectivity Improve Compound Selectivity (SAR, Allosteric Inhibition) Goal->Selectivity Dose Optimize Dose and Schedule (MTD, Intermittent Dosing) Goal->Dose Formulation Optimize Formulation (Solubility, Vehicle Tolerability) Goal->Formulation Combination Combination Therapy (Synergistic Effects at Lower Doses) Goal->Combination Outcome Improved Therapeutic Index Selectivity->Outcome Dose->Outcome Formulation->Outcome Combination->Outcome

Caption: Strategies to minimize Cdk2 inhibitor toxicity.

References

Technical Support Center: Overcoming Poor Bioavailability of CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of potent CDK2 inhibitors, including compounds such as Cdk2-IN-26.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for CDK2 inhibitors like this compound?

A1: Poor oral bioavailability of small molecule inhibitors, including those targeting CDK2, is often multifactorial. The primary reasons can be categorized under the Biopharmaceutics Classification System (BCS), which considers solubility and permeability. Key factors include:

  • Low Aqueous Solubility: Many potent kinase inhibitors are highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract. This is a common challenge for orally administered drugs.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.

  • First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver or gut wall before it reaches systemic circulation, reducing the amount of active drug.

  • Efflux by Transporters: The compound may be actively transported out of intestinal cells back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).

Q2: How can I assess the potential bioavailability of my CDK2 inhibitor in early-stage experiments?

A2: A combination of in vitro and in silico methods can provide an early assessment of bioavailability.

  • In Vitro Assays:

    • Solubility Assays: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Permeability Assays: Use cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal permeability.

    • Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.

  • In Silico Modeling: Computational tools can predict physicochemical properties (e.g., logP, pKa) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the chemical structure.

Q3: Are there alternative CDK2 inhibitors with potentially better bioavailability profiles?

A3: Yes, the field of CDK2 inhibitor development is active, with several compounds in clinical development that have been optimized for oral bioavailability. For example, PF-06873600 (Ebvaciclib) and PF-07104091 (Tagtociclib) are orally bioavailable inhibitors of CDK2 that have advanced to clinical trials.[1][2][3][] The development of these compounds involved strategies to improve their pharmacokinetic properties.

Troubleshooting Guide

This guide addresses specific experimental issues related to the poor bioavailability of CDK2 inhibitors.

Problem Possible Causes Suggested Solutions
Low exposure (AUC) in rodent pharmacokinetic (PK) studies after oral gavage. 1. Poor solubility in the formulation. 2. Low intestinal permeability. 3. High first-pass metabolism.1. Improve Formulation: - Use solubility-enhancing excipients such as cyclodextrins, surfactants (e.g., Tween-80), or co-solvents (e.g., PEG300, DMSO). - Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). - Reduce particle size through micronization or nanocrystal technology. 2. Assess Permeability: - Conduct Caco-2 permeability assays to determine if the compound is a P-gp substrate. - If it is a P-gp substrate, co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm this mechanism. 3. Evaluate Metabolism: - Perform in vitro metabolism studies with liver microsomes to identify major metabolites. - If metabolism is high, medicinal chemistry efforts may be needed to block metabolic "hotspots" on the molecule.
High variability in plasma concentrations between individual animals. 1. Inconsistent formulation (e.g., precipitation of the compound). 2. Variable gastric emptying and intestinal transit times. 3. Food effects.1. Ensure Formulation Homogeneity: - Prepare fresh formulations for each experiment and ensure the compound is fully dissolved or uniformly suspended. 2. Standardize Experimental Conditions: - Fast animals overnight before dosing. - Ensure consistent dosing technique and volume.
In vitro potency does not translate to in vivo efficacy. 1. Insufficient target engagement due to low bioavailability. 2. Rapid clearance of the compound.1. Measure Target Engagement: - In tumor-bearing animal models, collect tumor tissue at various time points after dosing and measure target modulation (e.g., by assessing the phosphorylation of downstream CDK2 substrates like Rb). 2. Optimize Dosing Regimen: - Based on PK data, adjust the dose and/or dosing frequency to maintain plasma concentrations above the target IC50.

Data on CDK2 Inhibitors

Table 1: Preclinical Pharmacokinetic Parameters of Selected CDK2 Inhibitors

CompoundSpeciesDose (mg/kg)RouteBioavailability (F%)Reference
PF-06873600 Mouse (NSG)50 (oral)Oral13%[1]
PF-06873600 Dog (Beagle)-Oral59%[1]
CDK2 Degrader 3 Rat-Oral3%[5]
CDK2 Degrader 7 Rat-Oral86%[5]

Experimental Protocols

Protocol 1: Formulation for Oral Gavage in Mice

This protocol describes a common method for formulating a poorly soluble compound for oral administration in preclinical studies.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water.

  • Compound Weighing: Accurately weigh the required amount of the CDK2 inhibitor based on the desired dose and the number of animals.

  • Suspension Preparation:

    • Add a small amount of the vehicle to the powdered compound to create a paste.

    • Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.

  • Dosing: Administer the suspension to mice via oral gavage at the appropriate volume (typically 10 mL/kg). Ensure the suspension is well-mixed before dosing each animal.

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral Permeability (A-B):

    • Add the test compound (at a known concentration) in assay buffer to the apical (upper) chamber.

    • Add fresh assay buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and analyze the concentration of the compound by LC-MS/MS.

  • Basolateral to Apical Permeability (B-A):

    • Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-gp (a ratio > 2 is often considered significant).

Visualizations

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates pRb pRb Cyclin D-CDK4/6->pRb Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->Rb hyper-phosphorylates Cyclin E-CDK2->pRb E2F E2F Rb->E2F inhibits E2F->Cyclin E-CDK2 activates transcription of Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Mitogenic Signals Mitogenic Signals Mitogenic Signals->Cyclin D-CDK4/6 This compound This compound This compound->Cyclin E-CDK2 inhibits

Caption: CDK2 signaling pathway in G1/S phase transition and the point of inhibition.

Bioavailability_Workflow cluster_In_Vitro In Vitro / In Silico Assessment cluster_Formulation Formulation Development cluster_In_Vivo In Vivo Testing Solubility Solubility Excipient_Screening Excipient Screening Solubility->Excipient_Screening Permeability Permeability Lipid_Formulations Lipid-Based Formulations Permeability->Lipid_Formulations Metabolism Metabolism Rodent_PK Rodent PK Studies Metabolism->Rodent_PK In_Silico In Silico Prediction In_Silico->Solubility Excipient_Screening->Rodent_PK Lipid_Formulations->Rodent_PK Particle_Size_Reduction Particle Size Reduction Particle_Size_Reduction->Rodent_PK Efficacy_Models Efficacy Models Rodent_PK->Efficacy_Models

Caption: Workflow for addressing poor bioavailability of a CDK2 inhibitor.

References

Validation & Comparative

Comparative Analysis of Cdk2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the binding affinities and kinetics of prominent Cdk2 inhibitors is crucial for the selection of appropriate tool compounds and potential therapeutic candidates in cancer research and drug development. While specific data for Cdk2-IN-26 is not publicly available, this guide provides a detailed analysis of two well-characterized Cdk2 inhibitors: Dinaciclib and Palbociclib, offering insights into their biochemical potency and kinetic profiles.

Executive Summary

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, and its dysregulation is frequently observed in various cancers. This has led to the development of numerous Cdk2 inhibitors. This guide focuses on the comparative binding affinity and kinetics of Dinaciclib, a potent pan-Cdk inhibitor, and Palbociclib, a highly selective Cdk4/6 inhibitor that also exhibits activity against Cdk2. Understanding these parameters is essential for interpreting experimental results and predicting in vivo efficacy.

Data Presentation: Binding Affinity and Kinetics

The following table summarizes the key binding affinity and kinetic parameters for Dinaciclib and Palbociclib against Cdk2.

ParameterDinaciclibPalbociclib
IC50 (nM) 1 - 3[1][2][3]~500 (indirect inhibition)[4]
Ki (nM) 1-5[5]No direct binding data available
Residence Time (τ) Not explicitly foundNot explicitly found
kon (M⁻¹s⁻¹) Not explicitly foundNot explicitly found
koff (s⁻¹) Not explicitly foundNot explicitly found

Note: Palbociclib's inhibition of Cdk2 is primarily indirect, mediated by the redistribution of p21 and p27 from Cdk4/6 complexes.[4][6][7] Therefore, a direct IC50 value for Cdk2 is not always representative of its cellular mechanism. Dinaciclib, in contrast, is a direct and potent inhibitor of Cdk2.[1][2][3]

Experimental Protocols

The determination of binding affinity and kinetics is commonly performed using various biophysical and biochemical assays. Below are detailed methodologies for two widely used techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

HTRF assays are a popular method for determining the half-maximal inhibitory concentration (IC50) of a compound. This assay measures the inhibition of Cdk2 kinase activity in a high-throughput format.

Experimental Workflow:

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Cdk2/Cyclin E - ATP - Substrate (e.g., Ulight-Rb) - Test Compounds plate Dispense Compounds and Cdk2/Cyclin E into 384-well plate reagents->plate incubation1 Incubate to allow compound binding plate->incubation1 add_atp Add ATP and Ulight-Substrate incubation1->add_atp incubation2 Incubate for kinase reaction add_atp->incubation2 add_detection Add Eu-Antibody (detects phosphorylated substrate) incubation2->add_detection incubation3 Incubate for antibody binding add_detection->incubation3 read_plate Read plate on HTRF-compatible reader (665nm / 620nm) incubation3->read_plate calculate Calculate HTRF ratio and % inhibition read_plate->calculate plot Plot % inhibition vs. compound concentration calculate->plot ic50 Determine IC50 value plot->ic50

HTRF assay workflow for Cdk2 IC50 determination.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of recombinant Cdk2/Cyclin E, ATP, a suitable substrate (e.g., Ulight™-labeled Retinoblastoma protein), and serial dilutions of the test compounds.

  • Assay Plate Preparation: Dispense the test compounds and the Cdk2/Cyclin E enzyme into a low-volume 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the Ulight-labeled substrate. Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

  • Signal Measurement: After an incubation period, measure the HTRF signal on a compatible plate reader. The signal ratio between the acceptor (665 nm) and donor (620 nm) fluorescence is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (e.g., Cdk2) and an analyte (e.g., inhibitor). This enables the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Experimental Workflow:

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis chip_prep Activate Sensor Chip (e.g., CM5) immobilize Immobilize Cdk2/Cyclin E on the sensor surface chip_prep->immobilize block Block remaining active sites immobilize->block baseline Establish a stable baseline with running buffer block->baseline association Inject inhibitor at various concentrations (Association phase) baseline->association dissociation Flow running buffer (Dissociation phase) association->dissociation regenerate Inject regeneration solution to remove bound inhibitor dissociation->regenerate sensorgrams Obtain sensorgrams for each concentration dissociation->sensorgrams regenerate->baseline fit_data Fit sensorgrams to a binding model (e.g., 1:1) sensorgrams->fit_data kinetics Determine kon, koff, and KD fit_data->kinetics

SPR experimental workflow for kinetic analysis.

Protocol Steps:

  • Surface Preparation: The Cdk2/Cyclin E protein is immobilized on the surface of a sensor chip.

  • Binding Measurement: A solution containing the inhibitor at a specific concentration is flowed over the sensor surface (association phase), followed by a flow of buffer without the inhibitor (dissociation phase). The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

  • Regeneration: The sensor surface is washed with a regeneration solution to remove any remaining bound inhibitor, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[10][11]

Signaling Pathway Context

Cdk2 plays a critical role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins and Cdk inhibitors (CKIs).

Cdk2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Mitogens Mitogenic Signals CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CyclinD_Cdk46 activates pRb pRb CyclinD_Cdk46->pRb phosphorylates CyclinE_Cdk2 Cyclin E / Cdk2 CyclinE_Cdk2->pRb hyper-phosphorylates S_phase_genes S-Phase Gene Transcription CyclinE_Cdk2->S_phase_genes promotes E2F E2F pRb->E2F releases E2F->CyclinE_Cdk2 activates transcription of Cyclin E E2F->S_phase_genes activates CyclinA_Cdk2 Cyclin A / Cdk2 S_phase_genes->CyclinA_Cdk2 activates transcription of Cyclin A DNA_Replication DNA Replication CyclinA_Cdk2->DNA_Replication initiates Dinaciclib Dinaciclib Dinaciclib->CyclinD_Cdk46 also inhibits Dinaciclib->CyclinE_Cdk2 Dinaciclib->CyclinA_Cdk2 Palbociclib Palbociclib Palbociclib->CyclinD_Cdk46 p21_p27 p21/p27 Palbociclib->p21_p27 displaces from Cdk4/6 p21_p27->CyclinE_Cdk2 inhibits

Simplified Cdk2 signaling pathway in cell cycle progression.

As illustrated, Dinaciclib directly inhibits Cdk2/Cyclin E and Cdk2/Cyclin A complexes, as well as Cdk4/6. Palbociclib primarily targets Cdk4/6, leading to an indirect inhibition of Cdk2 through the release and subsequent binding of the endogenous inhibitors p21 and p27 to Cdk2 complexes.

Conclusion

This guide provides a comparative overview of the binding affinity and kinetics of Dinaciclib and Palbociclib, two important Cdk inhibitors with distinct mechanisms of action against Cdk2. While Dinaciclib is a potent, direct inhibitor of Cdk2, Palbociclib's effect is indirect. The choice of inhibitor for research purposes should be guided by the specific scientific question and the desired mechanism of Cdk2 inhibition. The provided experimental protocols and the signaling pathway diagram offer a foundational understanding for researchers entering this field. Further investigation into the kinetic parameters, such as residence time, for a broader range of Cdk2 inhibitors will be invaluable for the development of more effective and durable cancer therapies.

References

A Comparative Guide to CDK2 Inhibitors: Dinaciclib vs. Cdk2-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparison of two cyclin-dependent kinase 2 (CDK2) inhibitors: Dinaciclib, a well-characterized multi-CDK inhibitor, and Cdk2-IN-26, a reportedly potent CDK2 inhibitor. This comparison aims to be an objective resource, presenting available experimental data and methodologies to aid in the selection of the appropriate compound for research purposes.

Overview of CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. CDK2 inhibitors are being investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells.

Dinaciclib: A Potent Multi-CDK Inhibitor

Dinaciclib (also known as SCH 727965) is a potent small-molecule inhibitor of several cyclin-dependent kinases. It has been extensively studied in preclinical and clinical settings.

Mechanism of Action: Dinaciclib is an ATP-competitive inhibitor that targets the active site of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[1][2] By inhibiting these kinases, Dinaciclib disrupts cell cycle progression and transcription, leading to apoptosis in various cancer cell lines.

Chemical Structure:

This compound: A Potent CDK2 Inhibitor

This compound, also referred to as "compound 9" in some commercial contexts, is described as a potent inhibitor of CDK2. However, detailed, publicly available, and citable experimental data regarding its specific inhibitory activity, selectivity, and cellular effects are limited. This lack of comprehensive data prevents a direct and in-depth quantitative comparison with well-characterized inhibitors like Dinaciclib.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Dinaciclib. Data for this compound is not included due to the absence of citable, peer-reviewed information.

ParameterDinaciclibThis compound
Target CDKs CDK1, CDK2, CDK5, CDK9, CDK12CDK2 (reported)
IC50 (CDK2) 1 nM[1][2]Not Available
IC50 (CDK1) 3 nM[1][2]Not Available
IC50 (CDK5) 1 nM[1][2]Not Available
IC50 (CDK9) 4 nM[1][2]Not Available
Cellular Effects Induces apoptosis, cell cycle arrestNot Available

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to characterize CDK inhibitors.

Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • CDK2 enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Dinaciclib, this compound)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, CDK2 enzyme, and the substrate.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[3][4][5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (Dinaciclib, this compound)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be calculated.[6][7][8][9]

Signaling Pathway and Experimental Workflow Visualization

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D pRb pRb CDK4/6-Cyclin D->pRb Phosphorylates DNA Replication DNA Replication E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Cyclin A Cyclin A E2F->Cyclin A CDK2-Cyclin E CDK2-Cyclin E Cyclin E->CDK2-Cyclin E CDK2 CDK2 CDK2->CDK2-Cyclin E CDK2-Cyclin A CDK2-Cyclin A CDK2->CDK2-Cyclin A CDK2-Cyclin E->pRb Phosphorylates Cyclin A->CDK2-Cyclin A CDK2-Cyclin A->DNA Replication Promotes p21/p27 p21/p27 p21/p27->CDK2-Cyclin E Inhibits p21/p27->CDK2-Cyclin A Inhibits Dinaciclib Dinaciclib Dinaciclib->CDK4/6 Inhibits Dinaciclib->CDK2 Inhibits This compound This compound This compound->CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for Inhibitor Comparison

This diagram outlines a typical workflow for comparing the efficacy of two kinase inhibitors.

Inhibitor_Comparison_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Data Comparison Data Comparison Selectivity Profiling->Data Comparison Cell Viability Cell Viability Cell Cycle Analysis Cell Cycle Analysis Cell Viability->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Apoptosis Assay->Data Comparison Compound A\n(Dinaciclib) Compound A (Dinaciclib) Compound A\n(Dinaciclib)->Kinase Assay Compound A\n(Dinaciclib)->Cell Viability Compound B\n(this compound) Compound B (this compound) Compound B\n(this compound)->Kinase Assay Compound B\n(this compound)->Cell Viability Conclusion Conclusion Data Comparison->Conclusion

Caption: Workflow for comparing kinase inhibitors.

References

Validating Cdk2-IN-26 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Cdk2-IN-26, a potent inhibitor of Cyclin-dependent kinase 2 (Cdk2). We will explore established techniques, compare this compound with other known Cdk2 inhibitors, and provide detailed experimental protocols to aid in your research and development endeavors.

Cdk2 Signaling Pathway and Inhibition

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The Cdk2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent transcription of genes required for DNA synthesis. Cdk2 inhibitors, such as this compound, block the kinase activity of Cdk2, preventing Rb phosphorylation and ultimately leading to cell cycle arrest.

Cdk2 Signaling Pathway Growth Factors Growth Factors Cyclin D-Cdk4/6 Cyclin D-Cdk4/6 Growth Factors->Cyclin D-Cdk4/6 pRb pRb Cyclin D-Cdk4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription Cdk2/Cyclin E Cdk2/Cyclin E Cyclin E->Cdk2/Cyclin E Cdk2 Cdk2 Cdk2->Cdk2/Cyclin E Cdk2/Cyclin E->pRb Hyper-phosphorylates S-Phase Entry S-Phase Entry Cdk2/Cyclin E->S-Phase Entry This compound This compound This compound->Cdk2/Cyclin E Inhibits

Caption: Cdk2 signaling pathway and point of inhibition.

Comparison of Cdk2 Inhibitors

Several Cdk2 inhibitors are currently in preclinical and clinical development. This section provides a comparative overview of this compound and other notable inhibitors. The data presented is compiled from various sources and should be interpreted within the context of the specific experimental conditions of each study.

InhibitorBiochemical IC50 (Cdk2/Cyclin E)Cellular IC50 (NanoBRET)Cdk1/Cdk2 Selectivity (Biochemical)Cdk9/Cdk2 Selectivity (Biochemical)Key Features
This compound 44 nM (Cdk2/Cyclin A)[1]Not ReportedNot ReportedNot ReportedPotent Cdk2 inhibitor.
BLU-222 2.6 nM[2]17.7 nM[2]~89-fold[2]>2300-fold[2]Potent and highly selective. In clinical development.[3][4]
PF-07104091 2.4 nM[5]32 nM[5]~50-100-fold[6]>1000-fold[5]Potent and selective. In clinical trials.[7][8]
INX-315 0.6 nM[9]2.3 nM[5]~50-fold[5]~121-fold[10]Potent and selective. Shows activity in CDK4/6i-resistant models.[5][11]

Experimental Protocols for Target Engagement Validation

Validating that a compound binds to its intended target in a cellular context is a critical step in drug discovery. Here, we detail three key experimental approaches to confirm the target engagement of this compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged Cdk2 protein in living cells.[12][13][14]

NanoBRET Workflow cluster_0 Day 1 cluster_1 Day 2 Transfect Cells Transfect Cells Add Tracer Add Tracer Transfect Cells->Add Tracer Add Inhibitor Add Inhibitor Add Tracer->Add Inhibitor Add Substrate Add Substrate Add Inhibitor->Add Substrate Measure BRET Measure BRET Add Substrate->Measure BRET

Caption: NanoBRET™ target engagement assay workflow.

Detailed Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a Cdk2-NanoLuc® fusion vector and a Cyclin E1 expression vector.[12][14] Seed the transfected cells into a 384-well plate and incubate overnight.[12]

  • Tracer Addition: Add the NanoBRET™ Tracer K-10 to the cells.[12] This tracer is a fluorescently labeled ligand that binds to Cdk2.

  • Inhibitor Treatment: Add this compound or other test compounds at various concentrations to the wells and incubate for 1 hour.[12]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[13]

  • Data Acquisition: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader. The BRET signal will decrease in a dose-dependent manner as the test compound displaces the tracer from the Cdk2-NanoLuc® fusion protein.[12]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[12]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[15]

CETSA Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.[13]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[13]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[16]

  • Protein Analysis: Analyze the amount of soluble Cdk2 in the supernatant by Western blotting using a Cdk2-specific antibody.[13][16]

  • Data Analysis: Plot the amount of soluble Cdk2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blot for Downstream Pathway Modulation

This method assesses the functional consequence of Cdk2 inhibition by measuring the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).

Western Blot Workflow Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation Antibody Incubation Transfer to Membrane->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Western blot workflow for p-Rb detection.

Detailed Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[17]

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb at Serine 807/811, a known Cdk2 phosphorylation site.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb. A dose-dependent decrease in p-Rb (Ser807/811) levels upon treatment with this compound confirms functional inhibition of Cdk2 in cells. It is also recommended to probe for total Rb as a loading control.

References

A Head-to-Head Comparison of Novel CDK2 Inhibitors in Breast Cancer Models: PF-07104091 vs. AZD8421

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent selective CDK2 inhibitors, PF-07104091 (Tegtociclib) and AZD8421, in the context of breast cancer. This analysis is based on publicly available preclinical and early clinical data.

The emergence of resistance to CDK4/6 inhibitors has spurred the development of novel therapeutic strategies for hormone receptor-positive (HR+)/HER2-negative breast cancer.[1][2] Cyclin-dependent kinase 2 (CDK2) has been identified as a key driver of resistance to CDK4/6 inhibition, making it a critical therapeutic target.[3][4] This guide focuses on a comparative analysis of two next-generation selective CDK2 inhibitors: Pfizer's PF-07104091 and AstraZeneca's AZD8421.

Mechanism of Action and Rationale for Use in Breast Cancer

Both PF-07104091 and AZD8421 are small molecule inhibitors that selectively target CDK2.[2][5] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[5][6] In the context of CDK4/6 inhibitor resistance, cancer cells can become dependent on CDK2 activity for proliferation.[3] By inhibiting CDK2, these agents aim to re-establish cell cycle control and suppress tumor growth, particularly in tumors with high cyclin E1 (CCNE1) expression.[3][7]

Below is a diagram illustrating the role of CDK2 in cell cycle progression and its targeting by selective inhibitors.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) cluster_Inhibition Therapeutic Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates CDK2 CDK2 Cyclin E->CDK2 activates CDK2->S_Phase_Genes promotes transcription PF-07104091 PF-07104091 PF-07104091->CDK2 inhibits AZD8421 AZD8421 AZD8421->CDK2 inhibits CDK4/6_Inhibitor_Resistance CDK4/6 Inhibitor Resistance (e.g., CCNE1 amplification) CDK4/6_Inhibitor_Resistance->CDK2 upregulates activity

Figure 1: Simplified CDK2 signaling pathway in cell cycle progression and the mechanism of action for PF-07104091 and AZD8421.

Preclinical Performance in Breast Cancer Models

Both inhibitors have demonstrated promising anti-tumor activity in preclinical studies, particularly in models of CDK4/6 inhibitor resistance.

In Vitro Studies
InhibitorCell Line(s)Key FindingsReference
PF-07104091 ER+ breast cancer cellsSynergistically controls proliferation when combined with the CDK4/6 inhibitor Palbociclib.[1]
AZD8421 CDK4/6 inhibitor-resistant breast cancer cell linesShows combination benefit with approved CDK4/6 inhibitors.[2]
AZD8421 OVCAR3 (CCNE1 amplified ovarian cancer)Potently inhibited cell proliferation with an IC50 of 69 nM, induced G1/S arrest and senescence.[2]
In Vivo Studies
InhibitorModelKey FindingsReference
PF-07104091 ER+ breast cancer xenograft models (including PDX models with acquired resistance)Induces tumor regression when combined with a CDK4/6 inhibitor.[1]
AZD8421 Not specified in available abstractsPotently suppressed tumor growth.[2]

Clinical Development and Early Insights

PF-07104091 has progressed further in clinical development, with initial data from a Phase 1/2a study available.

InhibitorStudyPopulationKey FindingsReference
PF-07104091 NCT04553133 (Phase 1/2a)Heavily pretreated HR+/HER2- metastatic breast cancer patients who progressed on prior CDK4/6 inhibitors.Monotherapy was generally well-tolerated and showed anti-tumor activity.[8][9]
AZD8421 PreclinicalN/AHighly selective for CDK2 with a long residence time at the target.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches used.

Cell Viability and Proliferation Assays
  • Method: Breast cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the CDK2 inhibitor, a CDK4/6 inhibitor, or the combination. Cell viability is typically assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from dose-response curves. Synergy between two drugs is often determined using the Bliss independence or Chou-Talalay methods.

Western Blotting
  • Purpose: To assess the effect of the inhibitors on key signaling proteins.

  • Method: Cells are treated with the inhibitors for a specified time, then lysed. Protein extracts are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as phosphorylated Rb (pRb), total Rb, Cyclin E, and CDK2.

  • Data Analysis: Changes in protein levels or phosphorylation status are quantified relative to a loading control (e.g., actin or tubulin).

In Vivo Xenograft Studies
  • Method: Human breast cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, CDK2 inhibitor alone, CDK4/6 inhibitor alone, combination). Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.

The workflow for a typical preclinical evaluation of these inhibitors is depicted below.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell_Culture Breast Cancer Cell Lines Treatment Treat with PF-07104091 or AZD8421 +/- CDK4/6i Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CTG) Treatment->Proliferation_Assay Western_Blot Western Blot (pRb, Cyclin E) Treatment->Western_Blot Efficacy_Analysis Analyze Tumor Growth Inhibition Proliferation_Assay->Efficacy_Analysis Inform Western_Blot->Efficacy_Analysis Inform Xenograft_Model Establish Xenograft or PDX Models Animal_Treatment Treat Mice with Inhibitors Xenograft_Model->Animal_Treatment Tumor_Measurement Measure Tumor Volume Animal_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

Figure 2: A representative experimental workflow for the preclinical evaluation of CDK2 inhibitors in breast cancer models.

Summary and Future Directions

Both PF-07104091 and AZD8421 demonstrate significant promise as selective CDK2 inhibitors for the treatment of breast cancer, particularly in overcoming resistance to CDK4/6 inhibitors. PF-07104091 is more advanced in clinical development, with early human data supporting its tolerability and anti-tumor activity. AZD8421 has shown high preclinical potency and selectivity.

Future research will likely focus on:

  • Identifying predictive biomarkers of response to CDK2 inhibition, such as CCNE1 amplification.[7][10]

  • Optimizing combination strategies with CDK4/6 inhibitors and other targeted agents.[1][3]

  • Further elucidating the mechanisms of resistance to CDK2 inhibitors themselves.

The continued development of these and other selective CDK2 inhibitors represents a critical step forward in the management of advanced breast cancer.

References

Predicting Sensitivity to CDK2 Inhibition: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, such as Cdk2-IN-26, represents a promising therapeutic strategy for a subset of aggressive cancers. Identifying patients who are most likely to respond to these targeted therapies is crucial for clinical success. This guide provides a comparative overview of the leading biomarker candidates for predicting sensitivity to CDK2 inhibition, supported by preclinical data from studies on selective CDK2 inhibitors. While direct quantitative comparisons for this compound are not yet publicly available, the data presented here for other selective CDK2 inhibitors provide a strong foundation for patient stratification strategies.

Key Biomarkers for Predicting CDK2 Inhibitor Sensitivity

Several biomarkers have emerged from preclinical and clinical studies as potential predictors of response to CDK2 inhibition. The most prominent among these are Cyclin E1 (CCNE1) amplification and overexpression, high expression of the tumor suppressor p16INK4A, and the functional status of the Retinoblastoma protein (RB1).

Comparative Performance of Predictive Biomarkers

The following table summarizes the key characteristics and reported predictive value of the primary biomarkers for sensitivity to selective CDK2 inhibitors.

BiomarkerMethod of DetectionRationale for PredictionReported Predictive Performance for Selective CDK2 Inhibitors (e.g., BLU-222, INX-315)
CCNE1 Amplification Fluorescence In Situ Hybridization (FISH)CCNE1 gene amplification leads to overexpression of Cyclin E1, a key activator of CDK2. Tumors with CCNE1 amplification are often "addicted" to the CDK2/Cyclin E1 complex for proliferation.[1][2]Strong correlation between high-level CCNE1 amplification and sensitivity to CDK2 inhibitors in ovarian and endometrial cancer cell lines.[3] CCNE1-amplified models are potently arrested by CDK2 inhibitors.[4]
Cyclin E1 Overexpression Immunohistochemistry (IHC), Quantitative Real-Time PCR (qPCR)Increased Cyclin E1 protein or mRNA levels drive CDK2 activity, rendering cancer cells dependent on this pathway for cell cycle progression.[5]High Cyclin E1 expression is associated with sensitivity to CDK2 inhibitors.[5] In some contexts, high CCNE1 mRNA is associated with resistance to CDK4/6 inhibitors, suggesting a reliance on CDK2.[1]
p16INK4A Expression Immunohistochemistry (IHC), Western Blotp16INK4A is a tumor suppressor that inhibits CDK4/6. High p16INK4A levels can lead to a compensatory reliance on CDK2 for cell cycle progression, thus sensitizing cells to CDK2 inhibition.[6][7]High p16INK4A expression, particularly in combination with high Cyclin E1, is a strong predictor of sensitivity to CDK2 inhibitors in ovarian cancer models.[6][7][8]
Retinoblastoma (RB1) Status Immunohistochemistry (IHC)A functional RB1 protein is required for CDK2 inhibitors to induce a G1 cell cycle arrest.[4] In RB1-deficient cells, the response to CDK2 inhibition may be altered.[9][10]Intact RB1 is a determinant of sensitivity to CDK2 inhibitors, mediating a G1 arrest.[4] Loss of RB1 can lead to resistance or a shift in the cell cycle arrest phase.[4]

Signaling Pathways and Experimental Workflows

To better understand the interplay of these biomarkers and the mechanism of CDK2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for biomarker assessment.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates RB RB CyclinD_CDK46->RB Phosphorylates (inactivates) p16 p16INK4A p16->CyclinD_CDK46 Inhibits E2F E2F RB->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription of Cyclin E S_Phase S-Phase Entry E2F->S_Phase Drives CyclinE_CDK2->RB Hyper-phosphorylates (inactivates) CyclinE_CDK2->S_Phase Promotes Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_CDK2 Inhibits CCNE1 CCNE1 Gene CCNE1->CyclinE_CDK2 Encodes Cyclin E Biomarker_Workflow cluster_sample Sample Acquisition cluster_assay Biomarker Analysis cluster_decision Clinical Decision Tumor Tumor Biopsy (FFPE Block) FISH FISH for CCNE1 Amplification Tumor->FISH IHC_p16 IHC for p16INK4A Expression Tumor->IHC_p16 IHC_RB IHC for RB1 Status Tumor->IHC_RB qPCR qPCR for CCNE1 mRNA Tumor->qPCR Sensitive Predicted Sensitive (e.g., CCNE1 amp, p16 high, RB intact) FISH->Sensitive Insensitive Predicted Insensitive FISH->Insensitive IHC_p16->Sensitive IHC_p16->Insensitive IHC_RB->Sensitive IHC_RB->Insensitive qPCR->Sensitive qPCR->Insensitive

References

A Head-to-Head Comparison of Novel CDK2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeting the cell cycle, a fundamental process dysregulated in cancer. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target, particularly in tumors that have developed resistance to CDK4/6 inhibitors and in cancers characterized by the amplification of Cyclin E1 (CCNE1). This guide provides a head-to-head comparison of the preclinical performance of four novel, selective CDK2 inhibitors currently in development: BLU-222, PF-07104091, AZD8421, and INCB123667.

Performance Data at a Glance

The following table summarizes the key preclinical potency and selectivity data for the selected novel CDK2 inhibitors. It is important to note that these values are derived from various sources and experimental conditions, which may not be directly comparable.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)CDK1 Selectivity (fold vs. CDK2)CDK4 Selectivity (fold vs. CDK2)CDK6 Selectivity (fold vs. CDK2)Key Preclinical Findings
BLU-222 CDK22.6 (vs. CDK2/Cyclin E1)4.2 (pRb T821 inhibition)~90~145~106Potent single-agent and combination activity with CDK4/6 inhibitors in CCNE1-amplified models.
PF-07104091 CDK21.05 (vs. CDK2)Not explicitly reported~145>5900>1200Induces G1 growth arrest and controls tumor xenograft growth as a single agent in CCNE1 amplified ovarian cancer models. Synergistic with CDK4/6 inhibitors in ER+ breast cancer models.[1]
AZD8421 CDK2Not explicitly reported9 (NanoBRET assay)>50HighHighDemonstrates robust monotherapy activity in CCNE1 amplified ovarian cancer models and combination benefit with CDK4/6 inhibitors in resistant breast cancer models.[2]
INCB123667 CDK20.87 (vs. CDK2/Cyclin E1)Not explicitly reported~224HighHighShows significant single-agent antitumor efficacy in CCNE1-high ovarian and breast cancer xenograft models.

Visualizing the Mechanism and Evaluation

To better understand the context of these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for their evaluation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 Induces pRb_E2F_inactive pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F_inactive Phosphorylates pRb_P pRb (Phosphorylated) pRb_E2F_inactive->pRb_P DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F_inactive Further Phosphorylates (Positive Feedback) CyclinE_CDK2->DNA_Replication Promotes E2F_active E2F (Active) pRb_P->E2F_active Releases E2F_active->CyclinE_CDK2 Induces Transcription CDK2_Inhibitors Novel CDK2 Inhibitors (BLU-222, PF-07104091, etc.) CDK2_Inhibitors->CyclinE_CDK2 Inhibits

CDK2 Signaling Pathway in Cell Cycle Progression

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Target_ID Target Identification (CDK2 in resistant cancers) HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt Biochem_Assay Biochemical Assays (Kinase Activity, IC50) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Viability, pRb, Cell Cycle) Biochem_Assay->Cell_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Assay->PK_PD Xenograft Tumor Xenograft Models (Efficacy) PK_PD->Xenograft Phase1 Phase 1 (Safety, MTD) Xenograft->Phase1

Typical Experimental Workflow for CDK2 Inhibitor Development

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these novel CDK2 inhibitors. Specific parameters may vary between studies.

Kinase Activity Assay (Biochemical IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified CDK2/Cyclin E by 50%.

General Procedure:

  • Reagents and Materials: Purified recombinant human CDK2/Cyclin E1 enzyme, a suitable kinase substrate (e.g., a peptide derived from Histone H1), ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence detection system), kinase assay buffer, and the test inhibitor at various concentrations.

  • Assay Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the kinase, substrate, and the inhibitor at a specific concentration (or vehicle control).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (Cellular IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit the growth or viability of cancer cell lines by 50%.

General Procedure:

  • Cell Culture: Cancer cell lines of interest (e.g., CCNE1-amplified ovarian or breast cancer cell lines) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing the CDK2 inhibitor at various concentrations (typically a serial dilution). A vehicle-only control is also included.

  • Incubation: The cells are incubated with the inhibitor for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using various methods. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or MTS/MTT assays, which measure the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.

  • Data Analysis: The signal (e.g., luminescence or absorbance) is measured using a plate reader. The percentage of growth inhibition is calculated for each inhibitor concentration relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined by plotting the data on a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the CDK2 inhibitor in a living organism.

General Procedure:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The CDK2 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., biomarker analysis by western blot or immunohistochemistry). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

The novel CDK2 inhibitors BLU-222, PF-07104091, AZD8421, and INCB123667 all demonstrate potent and selective inhibition of CDK2 in preclinical models. They show particular promise in cancers with CCNE1 amplification and in overcoming resistance to CDK4/6 inhibitors. While direct comparative clinical data is not yet available, the preclinical data presented here provides a strong rationale for their continued clinical development. The choice of which inhibitor may be most effective will likely depend on the specific tumor type, its genetic background, and the combination therapies employed. Further clinical investigation is crucial to fully elucidate the therapeutic potential of these promising new agents.

References

Safety Operating Guide

Proper Disposal of Cdk2-IN-26: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Cdk2-IN-26, a small molecule inhibitor of Cyclin-Dependent Kinase 2, intended for researchers, scientists, and drug development professionals.

The following procedures are based on general laboratory chemical waste regulations and best practices. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations for full compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols. An accessible safety shower and eye wash station are mandatory in the work area.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • This compound waste should be classified as hazardous chemical waste. Due to its nature as a bioactive small molecule, it may fall under specific categories of regulated chemical waste.

    • Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials in a designated, properly labeled, and sealable hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Plastic containers are often preferred.

    • Sharps Waste: Any chemically contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps".

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure the storage area is well-ventilated and that containers are kept closed except when adding waste.

    • Secondary containment, such as a tray, should be used to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is nearly full (approximately two-thirds) or has been in accumulation for the maximum allowed time (often up to 12 months, but check your institution's policy), submit a chemical waste pickup request to your institution's EHS department.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) and other regulatory guidelines. These are general guidelines and may vary based on institutional and local regulations.

ParameterLimitRegulatory Body/Guideline
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallons of hazardous wasteEPA (40 CFR Part 262)[2][3]
Maximum Amount of Acutely Toxic Waste (P-listed) in SAA 1 quart of liquid or 1 kilogram of solidEPA (40 CFR Part 262)[2]
Maximum Accumulation Time in SAA 12 months from the accumulation start dateUniversity EHS Guidelines[1][3]
Residue in "Empty" Container (Non-acutely toxic) No more than 2.5 cm (1 inch) of residueFederal Regulations[4]
Residue in "Empty" Container (Acutely toxic) Must be triple-rinsed or equivalentFederal Regulations[4]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established protocols for handling and disposing of hazardous chemical waste in a laboratory setting as mandated by regulatory bodies like the EPA and OSHA.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final pickup.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Types A->B Step 1 C Place in Labeled, Compatible Hazardous Waste Container B->C Step 2 D Store Container in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Ensure Container is Closed and in Secondary Containment D->E Best Practice F Monitor Fill Level and Accumulation Time E->F Ongoing G Submit Waste Pickup Request to EHS F->G When Full or Time Limit Reached H EHS Collects Waste for Proper Disposal G->H Final Step

References

Essential Safety and Operational Guide for Handling Cdk2-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cdk2-IN-26, a potent Cyclin-dependent kinase 2 (Cdk2) inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

For detailed guidance on PPE selection and use, refer to resources from the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC).[1][2][3][4][5]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • For long-term storage, follow the manufacturer's recommendations, which typically involve refrigeration or freezing. Stock solutions are often stable for up to 6 months at -20°C.[7][8][9]

Preparation of Solutions:

  • All handling of the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Use appropriate solvents as recommended by the supplier. For many kinase inhibitors, Dimethyl sulfoxide (DMSO) is a common solvent.[10]

  • Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated solutions should be collected in a designated, properly labeled waste container.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on Cdk2 kinase activity.

Materials:

  • Recombinant active Cdk2/Cyclin E or Cdk2/Cyclin A complex

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a peptide derived from Histone H1)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the Cdk2/Cyclin complex, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare a serial dilution of this compound.

  • Set up the Reaction: In a microplate, add the Cdk2/Cyclin complex, the substrate peptide, and the various concentrations of this compound (or vehicle control).

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction.

  • Incubate: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop the Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Measure Luminescence: Read the plate using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cdk2 Signaling Pathway and Inhibition

Cdk2 is a critical enzyme that, in complex with cyclins E and A, regulates the cell's progression from the G1 to the S phase of the cell cycle.[11][12] It achieves this by phosphorylating key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[13][14] this compound acts as an inhibitor of this process.

Cdk2_Pathway cluster_RbE2F GrowthFactors Growth Factors CyclinD_Cdk46 Cyclin D / Cdk4/6 GrowthFactors->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb_E2F_complex Rb-E2F Complex Rb->Rb_E2F_complex CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 S_Phase_Entry S Phase Entry E2F->S_Phase_Entry activates genes for E2F->Rb_E2F_complex CyclinE_Cdk2->Rb phosphorylates CyclinA_Cdk2 Cyclin A / Cdk2 CyclinA_Cdk2->S_Phase_Entry promotes Cdk2_IN_26 This compound Cdk2_IN_26->CyclinE_Cdk2 inhibits Cdk2_IN_26->CyclinA_Cdk2 inhibits Rb_E2F_complex->E2F releases

Caption: Cdk2 signaling pathway in G1/S phase transition and its inhibition by this compound.

Experimental Workflow: Assessing Cdk2 Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a laboratory setting.

Experimental_Workflow Start Start: Compound Preparation InVitroAssay In Vitro Kinase Assay (IC50 Determination) Start->InVitroAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT, CTG) Start->CellBasedAssay DataAnalysis Data Analysis and Interpretation InVitroAssay->DataAnalysis WesternBlot Western Blot Analysis (Phospho-Rb, etc.) CellBasedAssay->WesternBlot Confirm target engagement CellBasedAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Compound Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating the inhibitory activity of this compound.

References

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